IDOR-1117-2520
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H32N4O3 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C25H32N4O3/c1-16(2)17-7-9-19(10-8-17)25(31,24(5)14-29(6)15-24)20-11-18(12-26-13-20)21-27-22(32-28-21)23(3,4)30/h7-13,16,30-31H,14-15H2,1-6H3/t25-/m0/s1 |
Clé InChI |
RLAQKDLLSLGHQO-VWLOTQADSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)[C@](C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
IDOR-1117-2520: A Deep Dive into its Mechanism of Action in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease of the skin, pathologically characterized by epidermal hyperplasia, keratinocyte hyperproliferation, and infiltration of immune cells.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a central driver of psoriasis pathogenesis. A key step in this pathway is the migration of pathogenic, IL-17-producing T cells to the skin, a process orchestrated by the chemokine receptor CCR6 and its ligand, CCL20. IDOR-1117-2520 is a novel, orally available, small-molecule antagonist of CCR6, positioning it as a promising therapeutic candidate for psoriasis and other autoimmune diseases driven by the CCR6/CCL20 axis. This technical guide elucidates the core mechanism of action of this compound in psoriasis, supported by preclinical data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Antagonism of the CCR6/CCL20 Axis
This compound is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[2] Its primary mechanism of action is the inhibition of the interaction between CCR6 and its unique chemokine ligand, CCL20. This blockade disrupts a critical step in the pathogenesis of psoriasis: the recruitment of pathogenic CCR6-expressing immune cells, particularly Th17 cells and γδ T cells, into the skin.
In psoriatic lesions, keratinocytes and other skin cells are stimulated to produce high levels of CCL20. This chemokine creates a gradient that attracts CCR6-positive immune cells from the circulation into the dermis and epidermis. These recruited cells, most notably Th17 and γδ T cells, are major producers of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines, in turn, act on keratinocytes to promote their proliferation and the production of other inflammatory mediators, thus perpetuating the inflammatory cycle of psoriasis.
By binding to CCR6, this compound prevents its activation by CCL20, thereby inhibiting the downstream signaling cascades that lead to chemotaxis. This disruption of immune cell trafficking to the skin is the cornerstone of its therapeutic effect in psoriasis. Preclinical studies have demonstrated that this targeted action leads to a reduction in skin inflammation, epidermal thickness, and the infiltration of pathogenic T cells.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Ligand | IC50 | Reference |
| Calcium Flux | CHO cells expressing human CCR6 | CCL20 | ~63 nM | [3] |
| β-Arrestin Recruitment | Cells expressing human CCR6 | CCL20 | ~30 nM | [3] |
| Receptor Internalization | Human whole blood | - | 20 nM | [4] |
| B-cell Migration | Human B cells | CCL20 | 50 nM (40% inhibition) | [4] |
| T-cell Migration | Human T cells | CCL20 | 50 nM (50% inhibition) | [4] |
Table 2: In Vivo Efficacy of this compound in Psoriasis Mouse Models
| Model | Treatment | Dose | Outcome | p-value | Reference |
| Aldara-induced dermatitis | This compound (in drinking water) | 0.5 mg/mL | Dose-dependent reduction in ear thickness | <0.0001 vs. vehicle | [5] |
| Aldara-induced dermatitis | This compound (oral) | 50 mg/kg | Reduction in ear swelling from 48h to day 8 | <0.0001 vs. vehicle | [5] |
| IL-23-induced dermatitis | This compound | Not specified | Superior reduction in ear swelling over 7 days compared to anti-IL-17A antibody | Not specified | [5] |
| IL-23-induced dermatitis | This compound | Not specified | Significant reduction in CCR6+ CD3+ T cells in the ear | Not specified | [5] |
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in well-established mouse models of psoriasis-like skin inflammation.
Aldara (Imiquimod)-Induced Psoriasis-like Skin Inflammation Model
This is a widely used model that recapitulates many features of human psoriasis, including a dependency on the IL-23/IL-17 axis.
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of the mice for 5 to 8 consecutive days.
-
Treatment: this compound is administered orally, often via drinking water (e.g., at a concentration of 0.5 mg/mL) or by oral gavage (e.g., 50 mg/kg daily). Treatment usually commences shortly before or at the same time as the imiquimod application and continues throughout the study period.
-
Assessments:
-
Macroscopic: Ear thickness is measured daily using a caliper. Skin inflammation is often scored based on the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and induration.
-
Histological: Skin biopsies are taken at the end of the study, fixed, and stained with hematoxylin and eosin (H&E) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.
-
Immunological: Skin and draining lymph nodes are processed to single-cell suspensions for analysis by flow cytometry.
-
IL-23-Induced Psoriasis-like Skin Inflammation Model
This model directly activates the IL-23/IL-17 axis, which is central to psoriasis pathogenesis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Recombinant murine IL-23 is injected intradermally into the ear pinna, typically daily or every other day for a period of 4 to 20 days.
-
Treatment: Oral administration of this compound is performed concurrently with the IL-23 injections.
-
Assessments:
-
Macroscopic: Ear swelling is the primary endpoint, measured daily with a caliper.
-
Immunological: Flow cytometric analysis of immune cell populations in the inflamed ear tissue is a key readout.
-
Flow Cytometry Analysis of Skin Infiltrating Lymphocytes
-
Sample Preparation: Ear or back skin is harvested, minced, and digested with enzymes such as collagenase and DNase to obtain a single-cell suspension.
-
Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify specific immune cell subsets. A typical panel for identifying pathogenic T cells in this context would include:
-
T-cell markers: CD3, CD4, TCRβ, TCRγδ
-
Chemokine receptor: CCR6
-
Th17 lineage marker: RORγt (requires intracellular staining)
-
Cytokine production: IL-17A (requires intracellular staining after ex vivo stimulation)
-
-
Analysis: Stained cells are analyzed on a flow cytometer to quantify the different cell populations, such as CCR6+ γδ T cells and IL-17A+ Th17 cells.
RNA Sequencing and Transcriptome-based Cell Type Deconvolution
-
RNA Extraction: Total RNA is isolated from skin biopsies.
-
Sequencing: RNA sequencing (RNA-seq) is performed to generate a comprehensive profile of gene expression in the skin tissue.
-
Data Analysis:
-
Differential Gene Expression: The gene expression profiles of treated versus vehicle control groups are compared to identify genes and pathways modulated by this compound.
-
Deconvolution Analysis: Computational algorithms (e.g., CIBERSORTx) are used with immune cell gene signatures (e.g., LM22) to estimate the proportions of different immune cell types within the bulk RNA-seq data.[6] This allows for an in-silico assessment of the changes in immune cell infiltration following treatment.
-
Visualizations
Signaling Pathway of this compound Mechanism of Action
Caption: Mechanism of action of this compound in psoriasis.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for this compound evaluation.
CCR6 Intracellular Signaling Cascade
References
- 1. Dissecting the psoriasis transcriptome: inflammatory- and cytokine-driven gene expression in lesions from 163 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-cell RNA-Seq reveals the transcriptional landscape and heterogeneity of skin macrophages in Vsir-/- murine psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. Transcriptomic Profiling of Plaque Psoriasis and Cutaneous T-Cell Subsets during Treatment with Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
The Selective CCR6 Antagonist IDOR-1117-2520: A Deep Dive into its Mechanism and the CCR6/CCL20 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 6 (CCR6) and its unique high-affinity ligand, C-C motif chemokine ligand 20 (CCL20), constitute a critical signaling axis in the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation. This pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis.[1][2] IDOR-1117-2520 is a novel, potent, and selective small molecule antagonist of CCR6 currently under clinical investigation as a promising therapeutic agent for these conditions.[3][4] This technical guide provides a comprehensive overview of the CCR6/CCL20 signaling pathway, the mechanism of action of this compound, and detailed experimental protocols relevant to its preclinical evaluation.
The CCR6/CCL20 Signaling Pathway in Autoimmunity
The CCR6/CCL20 axis is a key regulator of immune cell trafficking.[5] CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, immature dendritic cells, and innate lymphoid cells (ILCs).[1] Its ligand, CCL20, is primarily secreted by epithelial cells in response to pro-inflammatory stimuli, creating a chemotactic gradient that guides CCR6-expressing cells to inflamed tissues.[1]
In the context of autoimmune diseases, this pathway plays a pivotal role in the recruitment and accumulation of pro-inflammatory Th17 cells.[2] Th17 cells are a subset of T helper cells that produce inflammatory cytokines such as IL-17 and IL-22, which are central to the pathology of many autoimmune disorders.[2][6] The expression of CCR6 is considered a hallmark of Th17 cells.[7] Upregulation of CCL20 at sites of inflammation leads to the recruitment of these pathogenic Th17 cells, perpetuating the inflammatory cascade.[2] Genome-wide association studies (GWAS) have shown a strong correlation between the expression of CCR6 and the severity of diseases like IBD, psoriasis, RA, and MS.[1]
Upon binding of CCL20 to CCR6, a conformational change in the receptor triggers intracellular signaling cascades. This is thought to involve the activation of phosphoinositide 3-kinase (PI3K), leading to phosphorylation events that provide the necessary energy for cell chemotaxis.[8] The binding of CCL20 to CCR6 also induces the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.
This compound: A Potent and Selective CCR6 Antagonist
This compound is an orally available small molecule that acts as a potent and selective antagonist of the CCR6 receptor.[4][7] It functions by blocking the interaction between CCL20 and CCR6, thereby inhibiting the downstream signaling events that lead to immune cell migration.[9]
Mechanism of Action
This compound is an insurmountable antagonist, meaning it can suppress the maximal response to an agonist.[10][11] Its mechanism of action involves binding to the CCR6 receptor and preventing the CCL20-mediated intracellular signaling required for chemotaxis. Specifically, this compound has been shown to inhibit:
-
CCL20-mediated calcium flux: The binding of CCL20 to CCR6 normally induces a transient increase in intracellular calcium concentration, a key second messenger in cell activation and migration. This compound potently blocks this calcium mobilization.[3]
-
β-arrestin recruitment: this compound also inhibits the recruitment of β-arrestin to the CCR6 receptor upon CCL20 stimulation.[3]
By blocking these critical signaling events, this compound effectively prevents the migration of CCR6-expressing immune cells, such as pathogenic Th17 cells, to sites of inflammation.[9] This targeted approach offers the potential for a novel therapeutic strategy for a range of autoimmune diseases.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | IC50 Value | Reference |
| Calcium Flux | Recombinant human CCR6-expressing cells | Inhibition of CCL20-mediated calcium flow | 63 nM | [3] |
| β-Arrestin Recruitment | Recombinant human CCR6-expressing cells | Inhibition of β-arrestin recruitment | 30 nM | [3] |
| Receptor Internalization | Not specified | Potent receptor internalization | 20 nM | [5] |
| hERG Inhibition | Not specified | hERG IC50 | 9.4 µM | [5] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Skin Inflammation
| Model | Treatment Dose | Outcome | Result | Reference |
| Aldara-induced ear swelling | 0.5 mg/mL (topical) | Reduction in ear thickness | Maximum efficacy observed (p<0.0001 vs. vehicle) | [7] |
| Aldara-induced ear swelling | 50 mg/kg (oral) | Reduction in ear swelling | Significant reduction from 48h up to day 8 (p<0.0001 vs. vehicle) | [7] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose | AUC | Cmax | tmax | Reference |
| Oral | 10 mg/kg | 166 ng/h/mL | 132 ng/mL | 0.3 h | [5] |
| Oral | 100 mg/kg | 2770 ng/h/mL | 822 ng/mL | 0.3 h | [5] |
| Intravenous | 3 mg/kg | 443 ng/h/mL | - | - | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CCR6 antagonists like this compound.
In Vitro Assays
1. Calcium Flux Assay (FLIPR-based)
This assay measures the ability of a compound to inhibit the CCL20-induced increase in intracellular calcium in cells expressing CCR6.
-
Cell Line: HEK-293 cells stably expressing human CCR6.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
CCL20 (agonist).
-
This compound or other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Protocol:
-
Seed CCR6-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark to allow for dye loading.
-
During the incubation, prepare serial dilutions of the test compound (this compound) and the CCL20 agonist.
-
After incubation, place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Add the test compound to the cells and incubate for a specified period (e.g., 15-30 minutes).
-
Add the CCL20 agonist to stimulate the cells and immediately begin recording fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data are analyzed by calculating the percentage of inhibition of the CCL20 response by the test compound and fitting the data to a dose-response curve to determine the IC50 value.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CCR6 receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
-
Technology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).
-
Cell Line: A cell line engineered to co-express CCR6 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Protocol:
-
Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Add serial dilutions of the test compound (this compound) to the cells and incubate.
-
Add the CCL20 agonist to the wells to stimulate the receptor.
-
Upon agonist binding, CCR6 is activated, leading to the recruitment of β-arrestin.
-
The proximity of the two enzyme fragments upon recruitment allows them to complement and form an active enzyme.
-
Add the enzyme substrate, which is then hydrolyzed by the active enzyme, producing a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
The intensity of the signal is proportional to the amount of β-arrestin recruitment.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. In Vitro Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of immune cells towards a chemoattractant.
-
Apparatus: Transwell migration plates (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pore size).
-
Cell Type: CCR6-expressing cells (e.g., primary Th17 cells or a CCR6-expressing cell line).
-
Protocol:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add assay medium containing the chemoattractant (CCL20) to the lower chamber.
-
In the upper chamber (the insert), add the CCR6-expressing cells that have been pre-incubated with different concentrations of the test compound (this compound) or vehicle control.
-
Incubate the plate for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
The inhibition of chemotaxis is calculated relative to the vehicle control.
-
In Vivo Models
1. Aldara (Imiquimod)-Induced Psoriasiform Dermatitis in Mice
This is a widely used model that mimics many of the features of human psoriasis.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Inducing Agent: Aldara cream (5% imiquimod).
-
Protocol:
-
Shave the backs of the mice one day prior to the start of the experiment.
-
Apply a daily topical dose of Aldara cream (e.g., 62.5 mg) to the shaved back and/or ear for 5-8 consecutive days.
-
Administer the test compound (this compound) orally or via another desired route at specified doses and a defined schedule (e.g., once or twice daily).
-
Monitor the mice daily for signs of inflammation, including:
-
Erythema (redness), scaling, and thickness: Score these parameters using a semi-quantitative scale (e.g., 0-4).
-
Ear thickness: Measure daily using a digital caliper.
-
-
At the end of the study, euthanize the mice and collect skin and spleen tissue.
-
Histological analysis: Process skin samples for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Flow cytometry: Isolate immune cells from the skin and spleen to quantify the infiltration of different cell populations, such as CCR6+ T cells.
-
Gene expression analysis: Perform qPCR or RNA-seq on skin tissue to measure the expression of inflammatory cytokines and chemokines.
-
2. IL-23-Induced Skin Inflammation in Mice
This model specifically targets the IL-23/IL-17 axis, which is central to psoriasis pathogenesis.
-
Animal Strain: C57BL/6 mice.
-
Inducing Agent: Recombinant murine IL-23.
-
Protocol:
-
Administer intradermal injections of IL-23 (e.g., 500 ng) into the mouse ear every other day for a specified duration.
-
Treat the mice with the test compound (this compound) according to the desired dosing regimen.
-
Measure ear thickness daily.
-
At the end of the experiment, collect ear tissue for histological and immunological analysis as described for the Aldara model.
-
Visualizations
Caption: The CCR6/CCL20 signaling pathway leading to cell migration.
References
- 1. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine lung eosinophil activation and chemokine production in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 7. researchgate.net [researchgate.net]
- 8. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Preclinical Profile of IDOR-1117-2520: A Novel CCR6 Antagonist for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] Preclinical data robustly support its therapeutic potential in autoimmune diseases, particularly those driven by the IL-23/IL-17 axis, such as psoriasis. By inhibiting the interaction between CCR6 and its unique ligand, CCL20, this compound effectively blocks the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation.[1][3] This document provides a comprehensive overview of the preclinical data, including in vitro potency, in vivo efficacy in murine models of skin inflammation, and detailed experimental methodologies.
Introduction
The chemokine receptor CCR6 and its ligand CCL20 play a pivotal role in the recruitment of immune cells, including Th17 cells, to inflamed tissues.[3][4] This axis is a key driver of the pathogenesis of several autoimmune diseases. Th17 cells are a major source of pro-inflammatory cytokines like IL-17 and IL-23, making the CCR6-CCL20 interaction a prime target for therapeutic intervention.[1][3] this compound has emerged as a promising clinical candidate by selectively targeting this pathway.[5][6]
Mechanism of Action
This compound functions as a selective and insurmountable antagonist of CCR6.[5][6] It competitively binds to the receptor, thereby preventing the binding of CCL20. This inhibition disrupts the downstream signaling cascade that leads to immune cell migration.[2] The primary mechanism involves the blockade of CCR6-mediated cell trafficking, which in turn reduces the infiltration of pathogenic Th17 cells into target tissues, thereby ameliorating inflammation.[1][7]
References
- 1. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 4. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of IDOR-1117-2520 in Th17 Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T helper 17 (Th17) cells are a subset of T helper cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases. The migration of Th17 cells to sites of inflammation is a key process in disease progression and is primarily mediated by the interaction of the C-C chemokine receptor 6 (CCR6) with its ligand, C-C motif chemokine ligand 20 (CCL20). IDOR-1117-2520 is a potent and selective small-molecule antagonist of CCR6, positioning it as a promising therapeutic candidate for autoimmune disorders. This technical guide provides an in-depth overview of the role of this compound in inhibiting Th17 cell migration, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Introduction to Th17 Cells and CCR6
Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells are integral to the immune response against extracellular pathogens but are also key drivers of pathology in autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
A defining feature of Th17 cells is the surface expression of the chemokine receptor CCR6.[1] The ligand for CCR6, CCL20, is typically expressed by epithelial cells in tissues and is upregulated under inflammatory conditions. The CCR6/CCL20 axis is therefore a critical pathway for the recruitment of pathogenic Th17 cells to inflamed tissues.[2][3][4]
This compound: A Selective CCR6 Antagonist
This compound is an orally available, small-molecule inhibitor that selectively targets the CCR6 receptor.[3] By binding to CCR6, this compound acts as an antagonist, preventing the binding of CCL20 and subsequently inhibiting the downstream signaling events that lead to cell migration.[2] This targeted approach offers a promising strategy for preventing the accumulation of pathogenic Th17 cells in tissues, thereby mitigating inflammation.
Quantitative Data on the Efficacy of this compound
The potency and efficacy of this compound have been demonstrated in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Target | Metric | Value | Reference |
| Calcium Mobilization Assay | Human CCR6 | IC50 | 62.9 nM | [3] |
| Calcium Flow Inhibition | Human CCR6 | IC50 | 63 nM | [2] |
| β-arrestin Recruitment | Human CCR6 | IC50 | 30 nM | [2] |
| Receptor Internalization | Human CCR6 (whole blood) | IC50 | 20 nM | [3] |
| B Cell Migration Inhibition (towards CCL20) | - | % Inhibition @ 50 nM | 40% | [3] |
| T Cell Migration Inhibition (towards CCL20) | - | % Inhibition @ 50 nM | 50% | [3] |
Table 2: In Vivo Efficacy of this compound in the Aldara-Induced Mouse Model of Skin Inflammation
| Parameter | Treatment Dose | Result | p-value | Reference |
| Ear Thickness Reduction | 0.5 mg/mL (in drinking water) | Maximum efficacy observed | p<0.0001 vs. vehicle | [1][5] |
| Ear Swelling Reduction | 50 mg/kg (gavage) | Apparent from 48h up to day 8 | p<0.0001 vs. vehicle | [5] |
| CCR6+ CD3+ T Cell Infiltration | Not specified | Significant reduction | - | [1][5] |
Experimental Protocols
In Vitro Th17 Cell Migration Assay (Transwell Chemotaxis Assay)
This protocol describes a common method for assessing the effect of this compound on Th17 cell migration towards a CCL20 gradient.
Materials:
-
In vitro differentiated and expanded human or murine Th17 cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human or murine CCL20
-
This compound
-
Transwell inserts (e.g., 5 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against T cell markers (e.g., CD4, IL-17)
Procedure:
-
Cell Preparation: Culture and expand Th17 cells under appropriate polarizing conditions. Prior to the assay, harvest and wash the cells, then resuspend in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the Th17 cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of migration medium containing CCL20 (e.g., 100 ng/mL) to the lower chambers of a 24-well plate. For a negative control, add migration medium without CCL20.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated Th17 cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Analysis:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer. For flow cytometry, cells can be stained with specific markers to confirm their Th17 phenotype.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Aldara-Induced Mouse Model of Psoriasis-like Skin Inflammation
This in vivo model is widely used to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
8-12 week old C57BL/6 mice
-
Aldara cream (5% imiquimod)
-
This compound formulated for oral administration (e.g., in drinking water or for gavage)
-
Calipers for measuring ear thickness
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Materials for flow cytometry or RNA extraction
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Hair Removal: One day prior to the first Aldara application, shave the dorsal skin of the mice.
-
Compound Administration: Begin administration of this compound or vehicle control. This can be done via oral gavage daily or ad libitum in the drinking water, starting one day before Aldara treatment and continuing throughout the experiment.
-
Induction of Inflammation: Apply a daily topical dose of 62.5 mg of Aldara cream to the shaved dorsal skin and one ear of each mouse for 5-7 consecutive days.[6] A modified protocol using 25 mg of Aldara in a Finn chamber can also be used to reduce systemic effects.[7][8][9]
-
Monitoring:
-
Measure the thickness of both ears daily using a caliper.
-
Monitor the clinical signs of inflammation on the dorsal skin (erythema, scaling, thickness) and assign a Psoriasis Area and Severity Index (PASI) score.
-
Monitor the body weight of the mice daily.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice.
-
Harvest the inflamed ear and dorsal skin tissue.
-
Process the tissues for further analysis:
-
Flow Cytometry: Prepare single-cell suspensions to analyze the infiltration of immune cells, particularly CCR6+ T cells.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess inflammation and epidermal thickness.
-
Gene Expression Analysis: Extract RNA from the tissues to quantify the expression of pro-inflammatory cytokines and chemokines via qPCR or RNA sequencing.
-
-
Signaling Pathways and Visualizations
CCR6/CCL20 Signaling Pathway in Th17 Cell Migration
The binding of CCL20 to CCR6 on Th17 cells initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream effectors that ultimately result in actin polymerization, cytoskeletal rearrangement, and directed cell movement towards the CCL20 gradient. This compound, as a CCR6 antagonist, blocks the initial ligand-receptor interaction, thereby abrogating the entire downstream signaling cascade.
Caption: CCR6/CCL20 Signaling and Inhibition by this compound.
Experimental Workflow for In Vitro Th17 Cell Migration Assay
The following diagram illustrates the key steps in the Transwell chemotaxis assay used to assess the inhibitory effect of this compound.
Caption: Workflow for the In Vitro Th17 Cell Migration Assay.
Logical Relationship of this compound in the Context of Th17 Cell-Mediated Inflammation
This diagram outlines the logical connections between the key molecular and cellular players in Th17-driven inflammation and the inhibitory role of this compound.
Caption: Inhibition of Th17-Mediated Inflammation by this compound.
Conclusion
This compound is a highly potent and selective antagonist of the CCR6 receptor, which plays a pivotal role in the migration of pathogenic Th17 cells. By effectively blocking the CCR6/CCL20 axis, this compound demonstrates significant potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies targeting Th17 cell-mediated pathologies. Further clinical investigation of this compound is warranted to establish its safety and efficacy in human diseases.
References
- 1. The roles of CCR6 in migration of Th17 cells and regulation of effector T-cell balance in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of IDOR-1117-2520: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6). The information presented here is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the compound's biological activity, target engagement, and off-target profile.
Introduction
This compound, also known as compound 45, is a small molecule inhibitor of CCR6, a key chemokine receptor involved in the migration of pathogenic T helper 17 (Th17) cells.[1][2] These cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis.[1][2] By blocking the interaction between CCR6 and its ligand, CCL20, this compound aims to inhibit the recruitment of these inflammatory cells to target tissues, offering a promising therapeutic strategy for autoimmune disorders.[2][3] The compound is currently being evaluated in a Phase 1 clinical trial.[2][3]
Selectivity Profile of this compound
The selectivity of a drug candidate is a critical determinant of its safety and efficacy. Extensive in vitro assays have been conducted to characterize the selectivity of this compound against a panel of related chemokine receptors and other immune-associated G-protein coupled receptors (GPCRs).
In Vitro Selectivity Data
The following table summarizes the inhibitory activity of this compound against its primary target, CCR6, and its lack of activity against other receptors at concentrations up to 10 μM.[3]
| Target | Assay Type | IC50 (nM) | Off-Target Activity (at 10 µM) |
| Human CCR6 | β-arrestin recruitment | 30 | - |
| Human CCR6 | CCL20-mediated calcium flow | 63 | - |
| hERG | - | 9400 | - |
| CCR5 | In vitro assay | - | No activity |
| CCR7 | In vitro assay | - | No activity |
| CCR8 | In vitro assay | - | No activity |
| CXCR2 | In vitro assay | - | No activity |
| CXCR3 | In vitro assay | - | No activity |
| CXCR4 | In vitro assay | - | No activity |
| CXCR5 | In vitro assay | - | No activity |
| CXCR6 | In vitro assay | - | No activity |
| FPR1 | In vitro assay | - | No activity |
| FPR2 | In vitro assay | - | No activity |
| C3aR | In vitro assay | - | No activity |
| ChemR23 | In vitro assay | - | No activity |
| C5aR1 | In vitro assay | - | No activity |
| EP2 receptor | In vitro assay | - | No activity |
| EP4 receptor | In vitro assay | - | No activity |
| ETA receptor | In vitro assay | - | No activity |
| ETB receptor | In vitro assay | - | No activity |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by antagonizing the CCR6 receptor, thereby disrupting the CCL20-CCR6 signaling axis. This axis plays a crucial role in the recruitment of pathogenic Th17 cells, which are key drivers of inflammation in autoimmune diseases like psoriasis. The downstream effects of this signaling pathway involve the IL-17 and IL-23 pathways.[1][2][3]
Caption: CCR6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The selectivity and efficacy of this compound were evaluated using a combination of in vitro and in vivo experimental models.
In Vitro Assays
β-Arrestin Recruitment Assay: This assay measures the ability of a compound to inhibit the recruitment of β-arrestin to the CCR6 receptor upon stimulation with its ligand, CCL20. The IC50 value of 30 nM for this compound indicates potent antagonism of this signaling pathway.[4]
Calcium Mobilization Assay (FLIPR): This assay assesses the antagonist's ability to block the transient increase in intracellular calcium concentration mediated by CCR6 activation. This compound demonstrated an IC50 of 63 nM in this assay.[4][5]
Chemotaxis Assay: This functional assay confirmed that this compound effectively inhibits the migration of both B cells and T cells at a concentration of 50 nM.[5]
Caption: Workflow for In Vitro Characterization of this compound.
In Vivo Models
The in vivo efficacy of this compound was investigated in established mouse models of skin inflammation that mimic key aspects of human psoriasis.[1][2]
Aldara-Induced Skin Inflammation Model: In this model, topical application of Aldara (imiquimod) cream induces a psoriasis-like skin inflammation. Treatment with this compound led to a dose-dependent reduction in ear thickness.[1]
IL-23-Induced Skin Inflammation Model: Intradermal injection of IL-23 also induces a psoriasiform dermatitis. This compound was shown to reduce ear swelling in this model and was found to be superior to anti-IL-17A antibody treatment.[1] In these models, the effects of this compound were assessed using flow cytometry, RNA sequencing, and transcriptome-based cell type deconvolution to characterize immune cell migration patterns.[2]
OVA-Induced Lung Inflammation Model: An in vivo proof-of-mechanism study in a mouse model of lung inflammation confirmed that a representative compound from the same chemical class as this compound effectively inhibited the migration of targeted CCR6+ cells into the bronchoalveoli.[6][7]
Caption: Workflow for In Vivo Efficacy Testing of this compound.
Conclusion
This compound is a potent and highly selective antagonist of the CCR6 receptor. The comprehensive in vitro and in vivo studies demonstrate its ability to effectively block the CCL20-CCR6 signaling axis, leading to the inhibition of inflammatory cell migration. Its high selectivity against a broad range of other receptors suggests a favorable safety profile. These findings support the ongoing clinical development of this compound as a promising oral therapeutic for the treatment of psoriasis and potentially other autoimmune diseases driven by the Th17 pathway.
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 6. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
IDOR-1117-2520: A Novel CCR6 Antagonist for Modulating the IL-17/IL-23 Axis in Autoimmune Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The interleukin-17 (IL-17)/interleukin-23 (IL-23) signaling axis is a critical driver of pathogenesis in a multitude of autoimmune diseases, including psoriasis. A key mechanism in this pathway is the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation. This migration is predominantly mediated by the interaction of the chemokine receptor CCR6, highly expressed on Th17 cells, with its ligand CCL20, which is upregulated in inflamed tissues. IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of CCR6. By inhibiting the CCR6/CCL20 axis, this compound effectively disrupts the migration of pathogenic Th17 cells, thereby attenuating the inflammatory cascade driven by the IL-17/IL-23 axis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The IL-17/IL-23 Axis and the Role of CCR6
The IL-23/IL-17 axis is a central inflammatory pathway in many autoimmune disorders. IL-23, primarily produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells.[1] These Th17 cells are major producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] These cytokines act on various cell types, such as keratinocytes, leading to the production of antimicrobial peptides, chemokines, and other inflammatory mediators that amplify the inflammatory response and contribute to tissue damage.
A critical step in the pathogenic activity of Th17 cells is their migration from the lymph nodes to inflamed tissues. This process is orchestrated by the chemokine receptor CCR6 and its exclusive ligand, CCL20.[2] Inflamed tissues show high levels of CCL20, creating a chemotactic gradient that attracts CCR6-expressing Th17 cells to the site of inflammation.[2] Therefore, targeting the CCR6/CCL20 axis presents a promising therapeutic strategy to inhibit the recruitment of pathogenic Th17 cells and modulate the downstream effects of the IL-17/IL-23 pathway.
This compound is a novel CCR6 antagonist designed to specifically block this interaction and is currently under clinical investigation.[3][4]
Mechanism of Action of this compound
This compound functions as a direct antagonist of the CCR6 receptor. By binding to CCR6, it prevents the binding of CCL20, thereby inhibiting the downstream signaling events that lead to chemotaxis and cell migration.[5][6] This targeted action effectively reduces the infiltration of pathogenic CCR6+ Th17 cells into inflamed tissues, thus disrupting the inflammatory feedback loop of the IL-17/IL-23 axis.
Figure 1: Simplified signaling pathway illustrating the inhibitory effect of this compound.
Preclinical Efficacy of this compound
The efficacy of this compound has been demonstrated in preclinical mouse models of skin inflammation that are highly dependent on the IL-17/IL-23 axis.
In Vitro Activity
This compound has shown potent and selective antagonist activity in in vitro assays.
| Assay | Species | IC50 | Reference |
| CCL20-mediated Calcium Flow | Human | 63 nM | [5] |
| β-arrestin Recruitment | Human | 30 nM | [5] |
In Vivo Efficacy in Mouse Models of Psoriasis
Topical application of Aldara® cream, a TLR7/8 agonist, induces a psoriasis-like skin inflammation in mice, characterized by erythema, scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis.
| Treatment Group | Dose | Endpoint | Result | Reference |
| This compound | 0.5 mg/mL in drinking water | Ear Thickness | Significant dose-dependent reduction (p<0.0001 vs. vehicle) | [7] |
| This compound | 50 mg/kg (gavage) | Infiltration of CCR6+ T cells | Significant reduction in the ear | [7] |
| This compound | Various | Efficacy Comparison | Equally efficacious as IL-17 and IL-23 inhibition | [3] |
Intradermal injection of IL-23 in mice induces a localized inflammatory response with key features of psoriasis.
| Treatment Group | Dose | Endpoint | Result | Reference |
| This compound | Not specified | Ear Swelling | Successful reduction over 7 days | [7] |
| This compound | Not specified | Efficacy Comparison | Superior to anti-IL-17A antibody treatment | [7] |
Experimental Protocols
Aldara®-Induced Psoriasiform Dermatitis Mouse Model
This protocol is adapted from established methods to induce psoriasis-like skin inflammation in mice.
Figure 2: Experimental workflow for the Aldara®-induced psoriasis mouse model.
Materials:
-
8-12 week old C57BL/6 mice
-
Aldara® cream (5% imiquimod)
-
This compound (formulated for oral gavage or in drinking water)
-
Vehicle control
-
Calipers for ear thickness measurement
-
Anesthesia
Procedure:
-
Acclimatization and Shaving: One day prior to the start of the experiment, shave the dorsal skin of the mice.
-
Treatment Initiation: On day 0, begin daily topical application of 62.5 mg of Aldara® cream to a defined area of the shaved back and/or ears.
-
Drug Administration: Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage at 50 mg/kg).
-
Monitoring: Daily, measure ear thickness using calipers and score the severity of skin inflammation (erythema, scaling, thickness) based on a standardized scoring system. Monitor body weight.
-
Termination and Tissue Collection: On day 8, euthanize the mice. Collect ear and dorsal skin tissue for further analysis. Spleens may also be collected to assess systemic effects.
-
Downstream Analysis: Process tissues for histology (H&E staining), flow cytometry to analyze immune cell infiltration, and RNA sequencing to assess gene expression changes.
Flow Cytometry for Immune Cell Profiling in Skin
Materials:
-
Collected skin tissue
-
Digestion buffer (e.g., RPMI with collagenase D and DNase I)
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine: CD45, CD3, CD4, CCR6, IL-17A, etc.
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Tissue Digestion: Mince the skin tissue and incubate in digestion buffer at 37°C with agitation to generate a single-cell suspension.
-
Cell Straining: Pass the digested tissue through a 70 µm cell strainer to remove debris.
-
Surface Staining: Resuspend cells in FACS buffer. Block Fc receptors with Fc block. Stain for surface markers (e.g., CD45, CD3, CD4, CCR6) by incubating with the antibody cocktail in the dark on ice.
-
Intracellular Staining (for cytokines): For intracellular cytokine staining (e.g., IL-17A), stimulate cells in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) prior to surface staining. After surface staining, fix and permeabilize the cells using a commercial kit. Then, stain for intracellular targets.
-
Data Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the populations of interest (e.g., CD45+CD3+CD4+CCR6+ Th17 cells).
Conclusion
This compound represents a promising therapeutic agent for autoimmune diseases driven by the IL-17/IL-23 axis. Its mechanism of action, centered on the inhibition of the CCR6/CCL20 axis, directly targets the migration of pathogenic Th17 cells to inflamed tissues. Preclinical data from robust mouse models of psoriasis demonstrate its potent anti-inflammatory effects, with an efficacy comparable or superior to direct inhibition of IL-17 or IL-23. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other CCR6 antagonists in the field of immunology and drug development. As this compound progresses through clinical trials, it holds the potential to become a valuable oral therapy for patients suffering from debilitating autoimmune conditions.[3][8]
References
- 1. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 2. imavita.com [imavita.com]
- 3. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Maximizing the Utility of Transcriptomics Data in Inflammatory Skin Diseases [frontiersin.org]
- 5. The CCR6/CCL20 Axis Mediates Th17 Cell Migration to the Ocular Surface in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The CCR6/CCL20 axis mediates Th17 cell migration to the ocular surface in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of IDOR-1117-2520: A Potent and Selective CCR6 Antagonist for Autoimmune Diseases
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDOR-1117-2520 is a novel, orally available small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6). Developed by Idorsia Pharmaceuticals, this clinical candidate has emerged from a dedicated drug discovery program aimed at addressing the significant unmet medical need in autoimmune diseases. By targeting the CCR6/CCL20 axis, this compound effectively inhibits the migration of pathogenic T helper 17 (Th17) cells, key drivers of inflammation in various autoimmune conditions. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical pharmacology, and developmental status of this compound.
Introduction
The migration of immune cells to sites of inflammation is a critical process in the pathogenesis of autoimmune diseases.[1] The chemokine receptor CCR6 and its exclusive ligand, CCL20, play a pivotal role in this process, particularly in guiding the trafficking of Th17 cells.[2] These cells are major producers of pro-inflammatory cytokines, such as IL-17 and IL-23, and are strongly implicated in the pathology of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3] Consequently, the CCR6/CCL20 axis represents a compelling therapeutic target for the development of novel immunomodulatory agents.
This compound, also known as compound 45, was identified through a high-throughput screening (HTS) campaign followed by extensive structural optimization.[1][4] The development program successfully addressed several challenges in the parent chemical series, including cytotoxicity, phototoxicity, and hERG channel activity, culminating in a clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.[1][5] Currently, this compound is undergoing Phase 1 clinical trials for the treatment of immune-mediated disorders.[2][6]
Mechanism of Action
This compound is a selective and insurmountable antagonist of the CCR6 receptor.[1][5] Its primary mechanism of action involves blocking the interaction between CCR6 and its ligand CCL20. This inhibition prevents the downstream signaling cascade that leads to chemotaxis and the recruitment of CCR6-expressing immune cells, most notably Th17 cells, to inflamed tissues.[4] By disrupting this migration, this compound modulates the inflammatory response at a crucial early stage. The molecule has been shown to be highly selective for CCR6, with no significant activity against a panel of other chemokine receptors and immune-associated G-protein coupled receptors (GPCRs).
The signaling pathway inhibited by this compound is central to the pathogenesis of Th17-driven autoimmune diseases. The diagram below illustrates the role of the CCR6/CCL20 axis in the recruitment of Th17 cells and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Assay | Species | IC50 | Reference |
| CCL20-mediated Calcium Flow | Human | 63 nM | [7] |
| β-arrestin Recruitment | Human | 30 nM | [7] |
| hERG Inhibition | Human | 9.4 µM | [8] |
| Receptor Internalization | Human | 20 nM | [8] |
| Chemokine Receptor Panel (CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6) | Human | > 10 µM |
Table 2: Preclinical Pharmacokinetics
| Species | Route | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Plasma Clearance (mL/min/kg) | Bioavailability (%) | Reference |
| Rat | Oral | 10 | 166 | 132 | 0.3 | - | 19 | [8] |
| Rat | Oral | 100 | 2770 | 822 | 0.3 | - | - | [8] |
| Rat | IV | 3 | 443 | - | - | 110 | - | [8] |
| Dog | Oral | 10 | - | - | - | - | 95 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assays
The potency of this compound to inhibit CCL20-induced calcium mobilization was assessed using a FLIPR (Fluorometric Imaging Plate Reader) assay.[8]
-
Cell Line: CHO cells stably expressing human CCR6.
-
Method:
-
Cells were seeded into 384-well plates and incubated overnight.
-
Cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
This compound was pre-incubated with the cells at various concentrations.
-
CCL20 was added to stimulate calcium flux, and the fluorescence intensity was measured using the FLIPR instrument.
-
IC50 values were calculated from the concentration-response curves.
-
The ability of this compound to block CCL20-induced β-arrestin recruitment to CCR6 was measured.[7]
-
Technology: Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter® assay).
-
Method:
-
A cell line co-expressing CCR6 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor) was used.
-
Cells were plated in 384-well plates.
-
This compound was added at varying concentrations, followed by stimulation with CCL20.
-
Upon β-arrestin recruitment to the activated CCR6, the enzyme fragments complement to form an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
IC50 values were determined from the inhibition of the CCL20-induced signal.
-
The following diagram outlines the workflow for the in vitro assays.
In Vivo Models of Skin Inflammation
The efficacy of this compound was evaluated in preclinical models of psoriasis-like skin inflammation.[2][3]
-
Animal Model: Mice (e.g., C57BL/6).
-
Method:
-
A daily topical dose of Aldara® cream (containing 5% imiquimod) was applied to the shaved back and/or ear of the mice for a period of 5-7 days to induce a psoriasis-like phenotype.
-
This compound was administered orally at various doses.
-
Disease severity was assessed daily by measuring parameters such as ear thickness, erythema (redness), and scaling.
-
At the end of the study, skin and lymphoid tissues were collected for further analysis.
-
-
Animal Model: Mice.
-
Method:
-
Intradermal injections of recombinant IL-23 were administered to the mouse ear to induce inflammation.
-
This compound was administered orally.
-
Ear swelling was measured as a primary endpoint.
-
-
Flow Cytometry: To quantify the infiltration of immune cells (e.g., CCR6+ T cells) into the inflamed skin.[2]
-
RNA Sequencing and Transcriptomics: To analyze gene expression changes in the skin and understand the molecular pathways modulated by this compound.[2]
-
Histopathology: To examine the microscopic changes in the skin, such as acanthosis (epidermal thickening) and inflammatory cell infiltrates.[3]
The logical relationship of the in vivo experimental design is depicted below.
Conclusion
This compound is a promising, orally available, and selective CCR6 antagonist with a well-defined mechanism of action. Preclinical data have demonstrated its ability to effectively block the CCR6/CCL20 axis, leading to reduced immune cell infiltration and inflammation in relevant animal models of autoimmune skin disease. The favorable in vitro and in vivo profile of this compound supports its continued clinical development as a potential first-in-class therapy for psoriasis and other Th17-mediated autoimmune disorders. Ongoing Phase 1 studies will provide crucial safety and pharmacokinetic data in humans, paving the way for future efficacy trials.
References
- 1. The roles of CCR6 in migration of Th17 cells and regulation of effector T-cell balance in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. mdpi.com [mdpi.com]
- 4. Human CCR6+ Th cells show both an extended stable gradient of Th17 activity and imprinted plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases [mdpi.com]
- 6. bu.edu [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of IDOR-1117-2520: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor type 6 (CCR6). This receptor and its exclusive ligand, CCL20, are pivotal in the migration of pathogenic T helper 17 (Th17) cells, which are deeply implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[1] By inhibiting the CCL20-CCR6 signaling axis, this compound presents a promising therapeutic strategy for these conditions. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological activity through a series of key assays. The presented data, experimental protocols, and pathway diagrams offer a technical resource for researchers in the field of immunology and drug discovery.
Core Pharmacological Profile
This compound demonstrates a strong and selective inhibitory profile against the human CCR6 receptor. Its antagonist activity has been quantified through multiple functional in vitro assays, which are summarized below.
Table 1: In Vitro Potency and Safety of this compound
| Assay Target | Assay Type | Endpoint | IC50 Value |
| Human CCR6 | Calcium Mobilization (FLIPR) | Inhibition of CCL20-mediated calcium flux | 63 nM[2] |
| Human CCR6 | β-Arrestin Recruitment | Inhibition of β-arrestin recruitment | 30 nM[2] |
| Human CCR6 | Receptor Internalization | Inhibition of receptor internalization | 20 nM |
| hERG Potassium Channel | Patch Clamp Electrophysiology | Inhibition of channel current | 9.4 µM |
Table 2: Selectivity Profile of this compound
| Receptor Family | Assayed Receptors | Activity |
| Chemokine Receptors | CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6 | No significant activity up to 10 µM[3] |
| Other GPCRs | FPR1, FPR2, C3aR, ChemR23, C5a1 receptor, EP2, EP4, ETA, ETB | No significant activity up to 10 µM[3] |
Signaling Pathway and Mechanism of Action
This compound acts as an insurmountable antagonist at the CCR6 receptor, a G-protein coupled receptor (GPCR).[4][5][6] In pathological states like psoriasis, the chemokine CCL20 is upregulated in inflamed tissues. CCL20 binds to CCR6 on the surface of immune cells, particularly Th17 cells, initiating a signaling cascade.[1] This cascade leads to chemotaxis, the directed migration of these cells to the site of inflammation, perpetuating the inflammatory response through the release of cytokines such as IL-17 and IL-23.[1] this compound blocks the binding of CCL20 to CCR6, thereby inhibiting downstream signaling events like calcium mobilization and β-arrestin recruitment, and ultimately preventing the migration of pathogenic immune cells.[2][3]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
The CCR6 Antagonist IDOR-1117-2520: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6) developed by Idorsia Pharmaceuticals.[1] CCR6 plays a pivotal role in the migration and recruitment of T helper 17 (Th17) cells and other immune cells to sites of inflammation, primarily through its interaction with its exclusive ligand, CCL20.[1][2] This axis is implicated in the pathophysiology of various immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo characteristics, and detailed experimental protocols for its evaluation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Assay | Species | IC50 (nM) | Reference |
| Potency | Calcium Mobilization (FLIPR) | Human | 62.9 | [1] |
| β-Arrestin Recruitment | Human | 30 | ||
| Receptor Internalization | Human | 20 | [1] | |
| Chemotaxis (B and T cells) | Human | ~50 | [1] | |
| Selectivity | hERG Channel Blockade | Human | 9400 | [1] |
| Other Chemokine Receptors | Human | >10,000 |
Data presented as IC50 values, the concentration of the antagonist that inhibits 50% of the maximal response.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Plasma Clearance (mL/min/kg) |
| Rat | Oral | 10 | 132 | 0.3 | 166 | 19 | - |
| Rat | Oral | 100 | 822 | 0.3 | 2770 | - | - |
| Rat | IV | 3 | - | - | 443 | - | 110 |
| Dog | Oral | 10 | - | - | - | 95 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; IV: Intravenous.[1]
Mechanism of Action
This compound is a selective and insurmountable antagonist of CCR6.[3][4] It competitively blocks the binding of the natural ligand, CCL20, to the CCR6 receptor. This inhibition prevents the initiation of downstream signaling cascades that are crucial for the chemotaxis of immune cells.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [helvia.uco.es]
- 4. researchgate.net [researchgate.net]
IDOR-1117-2520: A Novel CCR6 Antagonist for Immunological Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IDOR-1117-2520 is a novel, orally available, potent, and highly selective small-molecule antagonist of the C-C chemokine receptor type 6 (CCR6). This receptor plays a pivotal role in the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation, a key process in the pathophysiology of numerous autoimmune diseases. By inhibiting the interaction between CCR6 and its ligand, CCL20, this compound offers a promising therapeutic strategy for conditions such as psoriasis and other immune-mediated disorders. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Introduction: The Role of the CCL20/CCR6 Axis in Autoimmunity
The chemokine receptor CCR6 is predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1] Its exclusive ligand, CCL20, is expressed by epithelial cells in tissues, and its expression is upregulated in response to pro-inflammatory stimuli. The CCL20/CCR6 signaling axis is a critical pathway that directs the migration of these immune cells to inflamed tissues, thereby perpetuating the inflammatory response characteristic of many autoimmune diseases.[2]
In conditions like psoriasis, the infiltration of pathogenic Th17 cells into the skin is a hallmark of the disease. These cells produce pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interleukin-23 (IL-23), which drive the inflammatory cascade.[1] Consequently, targeting the CCL20/CCR6 axis to block the recruitment of these pathogenic immune cells represents a highly specific and promising therapeutic approach. This compound has been developed to precisely inhibit this interaction.
Mechanism of Action of this compound
This compound functions as a direct antagonist of the CCR6 receptor. By binding to CCR6, it prevents the binding of CCL20, thereby inhibiting the downstream signaling pathways that lead to cellular migration. This targeted action effectively reduces the infiltration of CCR6-expressing immune cells, particularly pathogenic Th17 cells, into inflamed tissues.[1][2]
The inhibition of the CCL20/CCR6 axis by this compound modulates multiple inflammatory pathways beyond the proximal IL-17/IL-23 pathway.[1] This suggests a broader anti-inflammatory effect by preventing the initial recruitment of key immune cells that orchestrate the inflammatory response.
Preclinical Data
In Vitro Efficacy and Selectivity
This compound has demonstrated potent and selective antagonism of the CCR6 receptor in a variety of in vitro assays.
| Assay | Species | Result (IC50) | Reference |
| CCL20-mediated Calcium Flow | Human | 63 nM | [3] |
| β-arrestin Recruitment | Human | 30 nM | [3] |
| Receptor Internalization | Not Specified | 20 nM | [4] |
| hERG Inhibition | Not Specified | 9.4 µM | [4] |
This compound exhibited high selectivity for CCR6, with no significant activity observed against a panel of related chemokine receptors (CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, and CXCR6) at concentrations up to 10 µM.[2] Furthermore, it demonstrated no toxicity in HepaRG cells.[4]
In Vivo Efficacy in Psoriasis Models
The efficacy of this compound has been evaluated in two key preclinical models of psoriasis: the Aldara™ (imiquimod)-induced and the IL-23-induced skin inflammation mouse models.
In the Aldara™ model, daily topical application of imiquimod cream induces a psoriasis-like skin inflammation characterized by increased ear thickness and infiltration of immune cells. Oral administration of this compound resulted in a dose-dependent reduction in ear thickness and a significant decrease in the infiltration of CCR6+ T cells into the inflamed skin.[5] The efficacy of this compound was comparable to that of neutralizing antibodies against IL-17 and IL-23.[1]
In the IL-23-induced dermatitis model, intradermal injections of IL-23 provoke a similar inflammatory response. This compound also demonstrated significant efficacy in this model, reducing ear swelling over a 7-day period and proving superior to anti-IL-17A antibody treatment.[5] Histopathological analysis confirmed a reduction in acanthosis (thickening of the epidermis) and inflammation in the dermis and epidermis in animals treated with this compound.[5]
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.
| Species | Dose (Oral) | AUC | Cmax | tmax | Bioavailability | Reference |
| Rat | 10 mg/kg | 166 ng·h/mL | 132 ng/mL | 0.3 h | 19% | [4] |
| Rat | 100 mg/kg | 2770 ng·h/mL | 822 ng/mL | 0.3 h | Not Specified | [4] |
| Dog | 10 mg/kg | Not Specified | Not Specified | Not Specified | 95% | [4] |
Intravenous administration in rats (3 mg/kg) resulted in an AUC of 443 ng·h/mL and a plasma clearance of 110 mL/min/kg.[4] No toxicological issues were detected in these preclinical studies.[4]
Experimental Protocols
In Vitro Assays
-
Calcium Mobilization Assay: The inhibitory activity of this compound on CCL20-induced calcium mobilization in cells expressing recombinant human CCR6 was measured using a FLIPR (Fluorometric Imaging Plate Reader) assay. The IC50 value was determined from the concentration-response curve.[4]
-
β-Arrestin Recruitment Assay: The ability of this compound to block CCL20-induced β-arrestin recruitment to human CCR6 was assessed in cells engineered to express the receptor and a β-arrestin reporter system. The IC50 value was calculated from the dose-response data.[3]
-
Chemotaxis Assay: The functional inhibition of B cell and T cell migration towards a CCL20 gradient by this compound was evaluated using a standard chemotaxis assay.[4]
In Vivo Models of Psoriasis
-
Aldara™-Induced Psoriasiform Dermatitis Model:
-
Animals: C57BL/6 mice.
-
Induction: A daily topical dose of 5% imiquimod cream (Aldara™) is applied to the shaved back and ears of the mice for 8 consecutive days.
-
Treatment: this compound is administered orally at various doses (e.g., a maximum efficacy dose of 0.5 mg/mL in drinking water) starting before or at the time of disease induction.[5]
-
Readouts: Ear thickness is measured daily. At the end of the study, skin and lymphoid tissues are harvested for histopathology, flow cytometry to quantify immune cell populations (e.g., CCR6+ T cells), and RNA sequencing to analyze gene expression changes.[5]
-
-
IL-23-Induced Dermatitis Model:
-
Animals: C57BL/6 mice.
-
Induction: Recombinant murine IL-23 is injected intradermally into the ear daily for a specified period (e.g., 7 days).
-
Treatment: this compound is administered orally.
-
Readouts: Similar to the Aldara™ model, including daily ear thickness measurements and end-of-study analysis of immune cell infiltration and gene expression.[5]
-
Conclusion and Future Directions
This compound is a promising novel therapeutic candidate for the treatment of psoriasis and potentially other autoimmune diseases driven by the CCL20/CCR6 axis. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated efficacy in preclinical models, provide a strong rationale for its clinical development. This compound is currently being evaluated in a Phase 1 clinical trial.[1] Further investigation will elucidate its full therapeutic potential in various immune-mediated inflammatory disorders.
References
Methodological & Application
Application Notes and Protocols: IDOR-1117-2520 in the Aldara-Induced Dermatitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, particularly T helper 17 (Th17) cells.[1] The Aldara™ (imiquimod)-induced dermatitis model in mice is a widely used preclinical model that recapitulates key features of human psoriasis.[2] Aldara, a Toll-like receptor 7 and 8 (TLR7/8) agonist, triggers an inflammatory cascade that is highly dependent on the IL-23/IL-17 axis, a critical pathway in psoriasis pathogenesis.[2] This model is therefore valuable for the evaluation of novel therapeutic agents targeting this pathway.
IDOR-1117-2520 is an orally available, potent, and selective antagonist of the C-C chemokine receptor 6 (CCR6).[3] CCR6 is the hallmark receptor for Th17 cells and plays a crucial role in their migration to sites of inflammation, guided by its ligand CCL20.[1][3] By blocking the CCR6-CCL20 axis, this compound is hypothesized to inhibit the recruitment of pathogenic Th17 cells to the skin, thereby ameliorating psoriatic inflammation. These application notes provide detailed protocols for utilizing this compound in the Aldara-induced dermatitis model and summarize the expected quantitative outcomes.
Data Presentation
Table 1: Effect of this compound on Ear Thickness in Aldara-Induced Dermatitis
| Treatment Group | Concentration in Drinking Water (mg/mL) | Mean Change in Ear Thickness (%) normalized to Day 0 |
| Sham | N/A | ~10% |
| Aldara® + Vehicle | N/A | ~120% |
| Aldara® + this compound | 0.02 | ~100% |
| Aldara® + this compound | 0.1 | ~80% |
| Aldara® + this compound | 0.3 | ~60% |
| Aldara® + this compound | 0.5 | ~40% |
| Aldara® + this compound | 1 | ~40% |
Data is approximated from graphical representations in scientific literature and presented as a percentage change from baseline (Day 0). Actual results may vary.[4]
Table 2: Effect of this compound on CCR6+ T Cell Infiltration in Ear Tissue
| Treatment Group | Concentration in Drinking Water (mg/mL) | Number of CCR6+ T cells per ear (Arbitrary Units) |
| Sham | N/A | Low |
| Aldara® + Vehicle | N/A | High |
| Aldara® + this compound | 0.5 | Significantly Reduced vs. Vehicle |
Data is based on qualitative and quantitative descriptions from scientific literature. Flow cytometry data shows a significant reduction in the number of CCR6+ T cells in the ears of mice treated with this compound compared to the vehicle-treated group.[4]
Experimental Protocols
Aldara-Induced Dermatitis Mouse Model
This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[2][5][6]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Aldara™ cream (5% imiquimod)
-
Electric shaver
-
Depilatory cream (optional)
-
Calipers for ear thickness measurement
-
This compound
-
Vehicle for this compound (e.g., drinking water)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Hair Removal: One day prior to the first Aldara application, shave the dorsal back skin of the mice. If necessary, apply a depilatory cream for complete hair removal, followed by thorough rinsing with water.
-
Baseline Measurement: On Day 0, before the first treatment, measure the baseline ear thickness of both ears using a caliper.
-
Aldara Application: Apply a daily topical dose of 62.5 mg of Aldara™ cream to the shaved back and the right ear of each mouse for 6-8 consecutive days. The left ear can serve as an untreated control.
-
This compound Administration:
-
Prepare a solution of this compound in the desired vehicle (e.g., drinking water) at the specified concentrations (see Table 1).
-
Provide the medicated drinking water to the treatment groups ad libitum, starting one day before the first Aldara application and continuing throughout the experiment.
-
The vehicle control group should receive drinking water without the compound.
-
-
Daily Monitoring:
-
Measure the thickness of both ears daily using a caliper.
-
Monitor the mice for clinical signs of inflammation, such as erythema, scaling, and induration of the treated skin.
-
Record the body weight of the mice daily.
-
-
Endpoint and Sample Collection: At the end of the treatment period (e.g., Day 8), euthanize the mice. Collect ear tissue and dorsal skin for further analysis (e.g., flow cytometry, RNA sequencing, histology).
Flow Cytometry Analysis of Skin Infiltrating Immune Cells
This protocol outlines the steps for isolating and analyzing immune cells from the ear tissue.
Materials:
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Procedure:
-
Tissue Preparation:
-
Excise the ear tissue and finely mince it using scissors in a petri dish containing RPMI-1640.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, Collagenase D (1 mg/mL), and DNase I (100 µg/mL).
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
-
Cell Dissociation:
-
Following incubation, further dissociate the tissue by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer.
-
Perform a cell count and adjust the concentration to 1x10^6 cells/100 µL.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies (see Table 3) for 30 minutes at 4°C in the dark.
-
For intracellular cytokine staining (e.g., IL-17A), use a stimulation cocktail (e.g., PMA/Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining, followed by fixation and permeabilization before adding the intracellular antibody.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the population of CCR6+ T cells and other immune cell subsets.
-
Table 3: Suggested Flow Cytometry Panel for Th17 Cell Analysis in Mouse Skin
| Target | Fluorochrome | Purpose |
| CD45 | PerCP-Cy5.5 | Leukocyte marker |
| CD3 | APC-Cy7 | T cell marker |
| CD4 | FITC | T helper cell marker |
| CCR6 | PE | Th17 and other immune cell marker |
| IL-17A | Alexa Fluor 647 | Th17 cytokine (requires intracellular staining) |
| RORγt | PE-Cy7 | Th17 transcription factor (requires intranuclear staining) |
RNA Sequencing of Inflamed Ear Tissue
This protocol provides a general workflow for RNA sequencing to analyze gene expression changes.
Materials:
-
TRIzol™ reagent or other RNA extraction kit
-
RNase-free tubes and reagents
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Homogenize the ear tissue samples in TRIzol™ reagent.
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation:
-
Prepare sequencing libraries from the high-quality RNA samples using a commercially available kit (e.g., TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the mouse reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated in the this compound treated group compared to the vehicle control group.
-
Conduct pathway analysis to identify the biological pathways affected by the treatment.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound in the Aldara-induced dermatitis model.
Caption: Experimental workflow for evaluating this compound in the Aldara-induced dermatitis model.
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 3. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: IL-23-Induced Skin Inflammation Model and the CCR6 Antagonist IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Interleukin-23 (IL-23)-induced skin inflammation model, a robust and clinically relevant model for studying psoriasis-like skin inflammation. Additionally, we describe the pharmacological profile and preclinical efficacy of IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6), in this model.
Introduction to the IL-23/IL-17 Axis and CCR6 in Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The IL-23/T helper 17 (Th17) cell axis is a critical pathway in the pathogenesis of psoriasis. IL-23, produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells. These Th17 cells, in turn, produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory cascade in the skin.
The chemokine receptor CCR6 is preferentially expressed on Th17 cells and plays a crucial role in their migration to inflamed tissues.[1] The ligand for CCR6, CCL20, is upregulated in psoriatic lesions, creating a chemotactic gradient that recruits Th17 cells to the skin.[1] This makes the CCR6/CCL20 axis a key therapeutic target for inflammatory diseases like psoriasis.
The IL-23-induced skin inflammation model in mice recapitulates key features of human psoriasis, including epidermal thickening and the accumulation of inflammatory cells.[2] This model is widely used for the preclinical evaluation of novel therapeutics targeting the IL-23/IL-17 pathway.
This compound: A Potent and Selective CCR6 Antagonist
This compound is an orally available, small molecule antagonist of CCR6.[3] It has been shown to be a potent and selective inhibitor of the CCR6/CCL20 axis, making it a promising candidate for the treatment of autoimmune diseases such as psoriasis.[3][4]
Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | C-C chemokine receptor type 6 (CCR6) | [4] |
| Mechanism of Action | Antagonizes CCL20-mediated calcium flow and inhibits β-arrestin recruitment to human CCR6. | [4] |
| IC50 (CCL20-mediated calcium flow) | 63 nM | [4] |
| IC50 (β-arrestin recruitment to human CCR6) | 30 nM | [4] |
Preclinical Efficacy of this compound in Skin Inflammation Models
Studies in preclinical models of skin inflammation have demonstrated the efficacy of this compound in reducing disease severity.[3][5]
| Model | Key Findings | Reference |
| Aldara-induced skin inflammation | Dose-dependently reduced ear thickness and infiltration of CCR6+ immune cells into the inflamed skin.[3][5] | [3][5] |
| IL-23-induced skin inflammation | Successfully reduced ear swelling over a 7-day period and was superior to anti-IL-17A antibody treatment in reducing CCR6+ CD3+ T cell infiltration.[5] | [5] |
Experimental Protocols
IL-23-Induced Ear Inflammation Model in Mice
This protocol describes the induction of psoriasis-like skin inflammation in the ears of mice using recombinant murine IL-23 (rmIL-23).
Materials:
-
Female C57BL/6 or BALB/c mice (8-10 weeks old)
-
Recombinant murine IL-23 (rmIL-23)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., Isoflurane)
-
Micrometer or caliper for ear thickness measurement
-
Syringes and 30G needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Baseline Measurement: On Day 0, before the first injection, measure the baseline ear thickness of both ears using a micrometer.
-
IL-23 Administration:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 20 µL of rmIL-23 solution (typically 0.5 µg of rmIL-23 in PBS) intradermally into the pinna of the right ear.[6]
-
Inject 20 µL of PBS as a vehicle control into the pinna of the left ear.
-
Injections are typically performed daily or every other day for a period of 4 to 21 days.[6][7]
-
-
Monitoring and Measurements:
-
Measure the thickness of both ears daily or on specified days throughout the study.[6]
-
Monitor the mice for clinical signs of inflammation, such as erythema and scaling.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the ears for further analysis, which may include:
-
Histology: Fix the ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.[8]
-
Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or multiplex assay.
-
Flow Cytometry: Prepare single-cell suspensions from the ear tissue to analyze the infiltration of different immune cell populations (e.g., Th17 cells).
-
-
Visualizations
Caption: IL-23 signaling pathway in skin inflammation.
Caption: Experimental workflow for the IL-23-induced ear inflammation model.
Caption: Mechanism of action of this compound.
References
- 1. The CCR6/CCL20 axis mediates Th17 cell migration to the ocular surface in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. inotiv.com [inotiv.com]
- 7. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 8. mlm-labs.com [mlm-labs.com]
Application Notes and Protocols for Testing IDOR-1117-2520, a CCR6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6). The included methodologies are essential for researchers in immunology, autoimmune diseases, and drug discovery.
Introduction to this compound and CCR6
This compound is a small molecule inhibitor that selectively targets CCR6. This receptor and its exclusive ligand, CCL20, play a crucial role in the migration of T helper 17 (Th17) cells and other immune cells to sites of inflammation.[1][2] This axis is implicated in the pathogenesis of various autoimmune diseases, making CCR6 an attractive therapeutic target.[1][3] The following protocols describe key in vitro cell-based assays to quantify the antagonistic activity of this compound on CCR6 signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several key functional cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Assay Type | Cell Line | Ligand | This compound IC50 (nM) |
| Calcium Flux | Recombinant human CCR6 expressing cells | CCL20 | 63 |
| β-Arrestin Recruitment | Recombinant human CCR6 expressing cells | CCL20 | 30 |
| Receptor Internalization | Not Specified | CCL20 | 20 |
| Chemotaxis | B and T cells | CCL20 | ~50 |
Signaling Pathway
The binding of the chemokine CCL20 to its receptor CCR6, a G protein-coupled receptor (GPCR), initiates a signaling cascade. This leads to the dissociation of the G-protein subunits, resulting in downstream effects such as calcium mobilization.[4] Independently of G-protein coupling, the activated receptor is phosphorylated, leading to the recruitment of β-arrestin. This recruitment mediates receptor desensitization, internalization, and can also initiate further signaling.[5][6] this compound acts as an antagonist, blocking these CCL20-induced signaling events.
Caption: Simplified CCR6 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Calcium Flux Assay
This assay measures the ability of this compound to inhibit CCL20-induced intracellular calcium mobilization in cells expressing CCR6.
Experimental Workflow
Caption: Workflow for the calcium flux assay to test this compound.
Materials:
-
CCR6-expressing cells (e.g., CHO-K1 stable cell line)[7]
-
Cell culture medium
-
This compound
-
Recombinant human CCL20
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection
Protocol:
-
Cell Plating: Seed the CCR6-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.[8]
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
CCL20 Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject a pre-determined concentration of CCL20 (typically EC80) and continue to record the fluorescence intensity over time.[9]
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the CCL20-only control and determine the IC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the inhibition of CCL20-induced recruitment of β-arrestin to the activated CCR6 receptor by this compound. The DiscoverX PathHunter assay is a common platform for this.[5][10][11]
Experimental Workflow
Caption: Workflow for the β-arrestin recruitment assay.
Materials:
-
AssayComplete Cell Plating Reagent (DiscoverX)
-
This compound
-
Recombinant human CCL20
-
PathHunter Detection Reagents (DiscoverX)
-
White, solid-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Plating: Plate the PathHunter cells in a white, solid-bottom 96-well plate using the provided cell plating reagent and incubate overnight.[11]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes).
-
Agonist Stimulation: Add CCL20 at a concentration that elicits a robust response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[11]
-
Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR6-expressing cells towards a CCL20 gradient.
Experimental Workflow
References
- 1. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. revvity.com [revvity.com]
- 8. bu.edu [bu.edu]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for IDOR-1117-2520 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] This receptor plays a crucial role in the migration and recruitment of T helper 17 (Th17) cells to sites of inflammation, a key process in the pathophysiology of various autoimmune diseases.[3][4] The interaction between CCR6 and its exclusive ligand, CCL20, is a critical axis in the inflammatory cascade, particularly in conditions like psoriasis.[3][4][5] this compound competitively blocks this interaction, thereby inhibiting the downstream signaling pathways and subsequent immune cell infiltration.[1] These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound functions by antagonizing the CCL20-mediated signaling through CCR6. Specifically, it has been shown to inhibit both CCL20-mediated calcium influx and β-arrestin recruitment to the human CCR6 receptor.[1] This dual inhibition effectively blocks the chemotactic response of CCR6-expressing immune cells, such as Th17 cells, preventing their migration to inflamed tissues.
Signaling Pathway
The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to immune cell migration. This compound acts as a barrier to this initial binding step.
Data Presentation
In Vitro Activity
| Parameter | Assay | Species | IC50 | Reference |
| Calcium Flow Inhibition | CCL20-mediated calcium flow | Human | 63 nM | [1] |
| β-Arrestin Recruitment Inhibition | β-arrestin recruitment to CCR6 | Human | 30 nM | [1] |
| hERG Inhibition | hERG channel assay | Human | 9.4 µM | [5] |
| Receptor Internalization | FLIPR assay | Human | 20 nM | [5] |
In Vivo Pharmacokinetics
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | Oral | 10 | 132 | 0.3 | 166 | [5] |
| Rat | Oral | 100 | 822 | 0.3 | 2770 | [5] |
| Rat | Intravenous | 3 | - | - | 443 | [5] |
Recommended Dosage for Preclinical Studies
In Vitro Studies
For cell-based assays investigating the inhibition of CCR6 signaling, a starting concentration range of 1 nM to 1 µM is recommended. Based on the IC50 values, a concentration of 50 nM should demonstrate significant functional inhibition of both B and T cell chemotaxis.[5]
In Vivo Studies
For in vivo efficacy studies in mouse models of skin inflammation, a dose-dependent effect has been observed.[3][4]
-
Topical Administration: A concentration of 0.5 mg/mL applied topically has shown maximum efficacy in reducing ear thickness in the Aldara® mouse model.[6]
-
Oral Administration: A dose of 50 mg/kg administered orally has been shown to reduce ear swelling from 48 hours post-treatment up to day 8.[6]
Experimental Protocols
In Vitro Protocol: Chemotaxis Assay
This protocol details a method to assess the inhibitory effect of this compound on the migration of CCR6-expressing cells towards a CCL20 gradient.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 6. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
Application Notes and Protocols: Flow Cytometry Analysis of CCR6+ Cells with IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 6 (CCR6) is a key regulator of immune cell migration, particularly of T helper 17 (Th17) cells, B cells, and dendritic cells. Its exclusive ligand, CCL20, is often upregulated at sites of inflammation. The CCR6/CCL20 axis is implicated in the pathogenesis of various autoimmune diseases, making CCR6 a compelling target for therapeutic intervention. IDOR-1117-2520 is a potent and selective small molecule antagonist of CCR6, demonstrating inhibition of CCR6-mediated cell migration and function.[1][2] This document provides detailed application notes and protocols for the analysis of CCR6+ cells using flow cytometry in the context of evaluating the activity of this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Description | Result (IC50) |
| FLIPR Calcium Mobilization Assay | Inhibition of CCL20-mediated calcium flow in cells expressing human CCR6. | 62.9 nM |
| Receptor Internalization Assay | Functional assay performed in human whole blood. | 20 nM |
| β-arrestin Recruitment Assay | Inhibition of β-arrestin recruitment to human CCR6 induced by CCL20. | 30 nM |
Data sourced from MedchemExpress and other publications.[3]
Table 2: In Vitro Chemotaxis Inhibition by this compound
| Cell Type | Concentration of this compound | Inhibition of Migration towards CCL20 |
| B Cells | 50 nM | ~40% |
| T Cells | 50 nM | ~50% |
In vitro studies show this compound effectively blocks the migration of both human and murine CCR6+ immune cells towards CCL20 in a dose-dependent manner.[1]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Skin Inflammation
| Treatment Group | Number of CCR6+ CD3+ T cells per ear |
| Sham | Baseline |
| Aldara®-vehicle | Increased infiltration |
| Aldara® + this compound (0.5 mg/ml in drinking water) | Significantly reduced infiltration |
| Aldara® + this compound (50 mg/kg gavage) | Significantly reduced infiltration |
In a preclinical model of skin inflammation, oral administration of this compound led to a dose-dependent reduction in the infiltration of CCR6+ immune cells into the inflamed skin.[4][5] On day 8 of the study, the number of CCR6+ T cells in the ear was assessed by flow cytometry, showing a significant reduction in the treated groups.[4][5]
Signaling Pathway
The binding of CCL20 to CCR6 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways, leading to cell migration and activation. This compound, as a CCR6 antagonist, blocks these downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IDOR-1117-2520 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[1] This small molecule inhibitor is orally available and is under investigation for its therapeutic potential in autoimmune diseases, particularly those involving the CCR6/CCL20 axis and the IL-17/IL-23 signaling pathway, such as psoriasis.[2][3][4] CCR6 is a key chemokine receptor that guides the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation, making it a promising target for therapeutic intervention in various immune-mediated disorders.[2][4]
Mechanism of Action
This compound exerts its immunomodulatory effects by specifically blocking the interaction between CCR6 and its unique ligand, CCL20. This inhibition prevents the downstream signaling cascades that lead to the recruitment of CCR6-expressing immune cells, including Th17 cells, to inflamed tissues. The disruption of this migratory axis has been shown to ameliorate inflammation in preclinical models of skin disease.[2][3] this compound effectively antagonizes CCL20-mediated calcium flow and inhibits β-arrestin recruitment to human CCR6.[1]
Data Presentation
In Vitro Activity of this compound
| Assay | Target | Cell Type | IC50 | Reference |
| Calcium Flow | Human CCR6 | Recombinant human CCR6 expressing cells | 63 nM | [1] |
| β-Arrestin Recruitment | Human CCR6 | Recombinant human CCR6 expressing cells | 30 nM | [1] |
| FLIPR Assay | Not Specified | Not Specified | 62.9 nM | [5] |
| Receptor Internalization | Not Specified | Not Specified | 20 nM | [5] |
| hERG | hERG channel | Not Specified | 9.4 µM | [5] |
In Vivo Efficacy of this compound in Murine Models of Skin Inflammation
| Model | Treatment | Dose | Duration | Key Findings | Reference |
| Aldara-induced Psoriasis | This compound in drinking water | 0.5 mg/mL | 8 days | Dose-dependent reduction in ear thickness (p<0.0001 vs. vehicle); Reduced infiltration of CCR6+ T cells in the ear. | [6] |
| Aldara-induced Psoriasis | This compound by oral gavage | 50 mg/kg (twice daily) | 8 days | Reduction in ear swelling apparent from 48 hours post-treatment. | |
| IL-23-induced Psoriasiform Dermatitis | This compound | Not Specified | 7 days | Successfully reduced ear swelling, superior to anti-IL-17A antibody treatment. | [6] |
Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | AUC | Cmax | tmax | Reference |
| Oral | 10 mg/kg | 166 ng/h/mL | 132 ng/mL | 0.3 h | [5] |
| Oral | 100 mg/kg | 2770 ng/h/mL | 822 ng/mL | 0.3 h | [5] |
| Intravenous | 3 mg/kg | 443 ng/h/mL | Not Specified | Not Specified | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR6 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Aldara-Induced Psoriasis Model.
Experimental Protocols
Aldara-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To induce a psoriasis-like skin inflammation model in mice to evaluate the efficacy of this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Aldara™ cream (5% imiquimod)
-
This compound
-
Vehicle control (e.g., sterile water for drinking water administration, or appropriate vehicle for gavage)
-
Dial thickness gauge or digital caliper
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Preparation: One day before the start of the experiment (Day -1), shave the dorsal skin of the mice.
-
Induction: From Day 0 to Day 7, apply a daily topical dose of 62.5 mg of Aldara™ cream to the shaved dorsal skin and right ear of each mouse.
-
Treatment Administration:
-
Drinking Water: Dissolve this compound in the drinking water at desired concentrations (e.g., 0.02, 0.1, 0.3, 0.5, and 1 mg/mL).[7] Provide the medicated water ad libitum starting from Day -1 until the end of the study. The vehicle control group receives regular drinking water.
-
Oral Gavage: Prepare a formulation of this compound for oral gavage (e.g., 50 mg/kg).[6] Administer the compound or vehicle twice daily from Day 0 to Day 7.
-
-
Efficacy Assessment:
-
Measure the thickness of the right ear daily using a dial thickness gauge.
-
Monitor the clinical signs of inflammation on the dorsal skin (erythema, scaling, and thickness) and score them based on a standardized Psoriasis Area and Severity Index (PASI).
-
-
Tissue Collection: On Day 8, euthanize the mice and collect the ear and dorsal skin for further analysis.
IL-23-Induced Psoriasiform Dermatitis in Mice
Objective: To induce a more targeted Th17-driven skin inflammation model to confirm the mechanism of action of this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Recombinant murine IL-23
-
This compound and vehicle control
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction: Administer daily intradermal injections of recombinant murine IL-23 into the ear pinna for a specified period (e.g., 4 consecutive days).
-
Treatment Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) for the duration of the study (e.g., 7 days).[6]
-
Efficacy Assessment: Measure ear thickness daily.
-
Tissue Collection: At the end of the study, collect ear tissue for further analysis.
Flow Cytometry Analysis of Skin-Infiltrating CCR6+ T cells
Objective: To quantify the infiltration of CCR6+ T cells in the inflamed skin tissue.
Materials:
-
Collected ear or skin tissue
-
Digestion buffer (e.g., RPMI with collagenase D and DNase I)
-
FACS buffer (e.g., PBS with 2% FBS and 2 mM EDTA)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CCR6)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the collected tissue into small pieces.
-
Digest the tissue in digestion buffer at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CCR6) on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and number of CCR6+ T cells within the CD45+CD3+ leukocyte population.
-
In Vitro Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., primary Th17 cells or a CCR6-transfected cell line)
-
Transwell inserts (with appropriate pore size)
-
Chemotaxis buffer (e.g., serum-free RPMI)
-
Recombinant human or murine CCL20
-
This compound
-
Cell viability and counting reagents
Procedure:
-
Cell Preparation: Culture and harvest CCR6-expressing cells. Resuspend the cells in chemotaxis buffer.
-
Assay Setup:
-
Add chemotaxis buffer containing CCL20 to the lower chamber of the transwell plate.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control. A concentration of 50 nM has been shown to be effective.[5]
-
Add the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow cell migration.
-
Quantification:
-
Remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., Calcein-AM staining).
-
Calculate the percentage of migration inhibition for each concentration of this compound.
-
Calcium Flux Assay
Objective: To determine the inhibitory effect of this compound on CCL20-induced intracellular calcium mobilization in CCR6-expressing cells.
Materials:
-
CCR6-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant CCL20
-
This compound
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate CCR6-expressing cells in a microplate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound or vehicle control.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject CCL20 into the wells to stimulate the cells.
-
Immediately record the kinetic changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the CCL20-induced calcium flux for each concentration of this compound.
-
Generate a dose-response curve and calculate the IC50 value.
-
Conclusion
This compound is a promising CCR6 antagonist with demonstrated efficacy in preclinical models of skin inflammation. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various immunological contexts. The detailed methodologies for in vivo and in vitro experiments will facilitate the design and execution of studies aimed at elucidating the precise mechanisms of action and evaluating the efficacy of this compound and other CCR6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 6. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Efficacy of IDOR-1117-2520 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[1][2][3] The primary ligand for CCR6 is the chemokine CCL20. The CCL20-CCR6 signaling axis is critically involved in the migration and recruitment of immune cells, particularly T helper 17 (Th17) cells and regulatory T cells (Tregs), to sites of inflammation.[4][5] While initially investigated for its therapeutic potential in autoimmune diseases like psoriasis, emerging evidence highlights the significant role of the CCR6-CCL20 axis in the progression of various cancers.[6][7][8]
This signaling pathway has been implicated in promoting tumor cell proliferation, migration, invasion, and the recruitment of immunosuppressive cells to the tumor microenvironment in several malignancies, including colorectal, breast, pancreatic, ovarian, and lung cancer.[7][8][9][10] Consequently, antagonizing the CCR6 receptor with this compound presents a novel therapeutic strategy for cancer treatment.[1]
These application notes provide a comprehensive experimental framework for evaluating the anti-cancer efficacy of this compound, encompassing both in vitro and in vivo methodologies.
Mechanism of Action: The CCR6-CCL20 Axis in Cancer
The CCL20-CCR6 axis contributes to cancer progression through several mechanisms:
-
Direct effects on cancer cells: Activation of CCR6 on cancer cells by its ligand CCL20 can promote proliferation, survival, migration, and invasion, likely through the activation of signaling pathways such as AKT, MAPK, and NF-κB.[8]
-
Modulation of the tumor microenvironment: The CCL20-CCR6 axis facilitates the recruitment of Tregs and tumor-associated macrophages (TAMs) into the tumor microenvironment.[4][9] These immune cells can suppress anti-tumor immunity, thereby promoting tumor growth and immune evasion.[4]
-
Angiogenesis: The CCR6-CCL20 axis has been shown to promote the formation of new blood vessels, which are essential for tumor growth and metastasis.[4]
Signaling Pathway Diagram
References
- 1. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. cusabio.com [cusabio.com]
- 5. mdpi.com [mdpi.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CCL20-CCR6 Axis in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Inflammatory Markers Following IDOR-1117-2520 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] By inhibiting the interaction between CCR6 and its ligand, CCL20, this compound effectively blocks the migration of pathogenic immune cells, such as T helper 17 (Th17) cells, to sites of inflammation.[2][4][5] This mechanism makes this compound a promising therapeutic candidate for autoimmune diseases, particularly those involving the IL-17/IL-23 signaling axis, such as psoriasis.[4][5][6]
These application notes provide detailed protocols for measuring key inflammatory markers to assess the efficacy of this compound in preclinical and clinical research settings.
Mechanism of Action: The CCR6/CCL20 Axis
The CCR6/CCL20 signaling axis is a critical pathway in the recruitment of immune cells to inflamed tissues.[7] CCL20, a chemokine, is upregulated in response to pro-inflammatory stimuli and binds exclusively to the CCR6 receptor, which is expressed on various immune cells, including Th17 cells, B cells, and innate lymphoid cells.[6][7] This interaction triggers a signaling cascade that leads to cell migration and the perpetuation of the inflammatory response. This compound acts as an antagonist at the CCR6 receptor, thereby inhibiting this migratory process.
Caption: The CCR6/CCL20 signaling pathway and the antagonistic action of this compound.
Data Presentation: Summary of Expected Outcomes
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Parameter Measured | Cell Type | IC50 (nM) |
| Calcium Flux Assay | CCL20-mediated calcium flow | Recombinant human CCR6-expressing cells | 63[1] |
| β-arrestin Recruitment | Inhibition of β-arrestin recruitment | Recombinant human CCR6-expressing cells | 30[1] |
| Receptor Internalization | Inhibition of receptor internalization | Human whole blood | 20[7] |
| FLIPR Assay | CCL20-mediated signaling | Recombinant HEK-293 cells | 62.9[7] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) |
| Rat | Oral | 10 | 132 | 0.3 | 166 |
| Rat | Oral | 100 | 822 | 0.3 | 2770 |
| Rat | Intravenous | 3 | - | - | 443 |
| Dog | Oral | 10 | - | - | - |
| Data derived from reference[7]. |
Table 3: Template for Reporting Inflammatory Marker Levels in Preclinical Models
| Treatment Group | N | CCR6+ T cells (%) | IL-17A (pg/mL) | IL-23 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., anti-IL-17A) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on inflammatory markers.
Flow Cytometry Analysis of CCR6+ Immune Cells in Inflamed Tissue
This protocol is designed to quantify the infiltration of CCR6-expressing immune cells, particularly T cells, into inflamed tissue, such as skin in a dermatitis model.
Materials:
-
Single-cell suspension from inflamed tissue (e.g., ear skin)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45
-
Anti-mouse CD3
-
Anti-mouse CCR6
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension from the inflamed tissue of vehicle- and this compound-treated animals.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Stain the cells with the viability dye according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibodies against CD45, CD3, and CCR6 at predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single CD45+ cells, then on CD3+ T cells, and finally determine the percentage of CCR6+ cells within the T cell population.
Measurement of Cytokine Levels by ELISA
This protocol outlines the measurement of key pro-inflammatory cytokines, such as IL-17A and IL-23, in serum or tissue homogenates.
Materials:
-
Serum or tissue homogenate supernatant from treated and control groups
-
Commercially available ELISA kits for IL-17A and IL-23
-
Microplate reader
Protocol:
-
Collect blood samples and prepare serum, or homogenize inflamed tissue and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate and wash, then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash, then add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
RNA Sequencing and Transcriptome Analysis
This protocol provides a high-level workflow for analyzing changes in gene expression in inflamed tissue following treatment with this compound.
Workflow:
-
RNA Extraction: Isolate high-quality total RNA from inflamed tissue samples from different treatment groups.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treatment groups.
-
Conduct pathway analysis to identify modulated signaling pathways, with a focus on inflammation-related pathways such as the IL-17/IL-23 axis.
-
Caption: A generalized experimental workflow for assessing the efficacy of this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound. By focusing on the CCR6/CCL20 axis and the downstream IL-17/IL-23 pathway, researchers can effectively characterize the mechanism of action and therapeutic potential of this novel CCR6 antagonist. Consistent and standardized measurement of these inflammatory markers will be crucial for the continued development of this compound for the treatment of autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 7. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
Troubleshooting & Optimization
Navigating In Vitro Challenges with IDOR-1117-2520: A Technical Support Guide
Allschwil, Switzerland - Researchers and drug development professionals working with IDOR-1117-2520, a potent and selective CCR6 antagonist, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during in vitro experiments.
This compound is a promising therapeutic candidate for autoimmune diseases, acting as a selective antagonist of the chemokine receptor CCR6.[1][2] It functions by inhibiting the CCL20-mediated calcium flow and β-arrestin recruitment to human CCR6.[3] While issues such as cytotoxicity and phototoxicity were addressed during its development, its behavior in various in vitro experimental setups requires careful consideration to ensure reliable and reproducible results.[1]
This technical support center, presented in a user-friendly question-and-answer format, offers detailed methodologies, data-driven insights, and visual aids to empower researchers in their studies with this compound.
Frequently Asked Questions (FAQs)
1. What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing successful in vitro experiments.
| Property | Value |
| IUPAC Name | (R)-2-(3-(5-((1,3-dimethylazetidin-3-yl)(hydroxy)(4-isopropylphenyl)methyl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-2-ol |
| CAS Number | 2737274-49-4 |
| Molecular Formula | C₂₅H₃₂N₄O₃ |
| Molecular Weight | 436.56 g/mol |
2. What is the recommended solvent for preparing stock solutions of this compound?
For optimal results, it is crucial to use the appropriate solvent for preparing high-concentration stock solutions.
| Solvent | Recommended Concentration |
| DMSO | 10 mM |
3. How should I store this compound?
Proper storage is critical to maintain the integrity and activity of the compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
Troubleshooting Guide
My this compound precipitated when I diluted it into my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer or cell culture medium is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume. Vigorous mixing during dilution can also help.
-
Use a surfactant or solubilizing agent: For in vivo studies, this compound has been formulated in 0.5% methylcellulose and 0.5% Tween-80 in water. While Tween-80 can be cytotoxic in some in vitro assays, a low, non-toxic concentration of a surfactant like Tween-20 or Pluronic F-68 might aid solubility. Always perform vehicle controls to rule out any effects of the solubilizing agent on your experimental system.
-
Consider the presence of serum: The protein components of fetal bovine serum (FBS) or other sera can sometimes help to keep hydrophobic compounds in solution. If your assay allows, ensure that the final dilution is made in a medium containing serum.
I am concerned about the stability of this compound in my cell culture medium over the course of a long-term experiment. What precautions should I take?
The stability of a compound in a complex biological medium can be influenced by several factors. While specific data on the stability of this compound in various cell culture media is not publicly available, the following best practices can help mitigate potential degradation:
-
Prepare fresh working solutions: For long-term experiments, it is advisable to prepare fresh dilutions of this compound from your frozen DMSO stock just before each medium change.
-
Minimize light exposure: Although phototoxicity was addressed during development, it is good practice to protect solutions containing this compound from light, especially during long incubations. In vivo formulations were noted to be stored in black bottles, suggesting a degree of light sensitivity.
-
pH considerations: The pH of cell culture medium can shift during an experiment due to cellular metabolism. While the effect of pH on the stability of this compound is unknown, ensuring a stable pH with appropriate buffering (e.g., HEPES) can be beneficial.
-
Perform stability controls: If feasible, you can assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration and purity using analytical techniques like HPLC.
How can I be sure that the observed effects in my assay are due to this compound and not the solvent?
Proper controls are essential for interpreting your experimental results accurately.
-
Include a vehicle control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will account for any effects of the solvent on your cells or assay.
-
Keep the final solvent concentration low: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to many cell types.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Accurately weigh a known amount of this compound solid powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.3656 mg of the compound (Molecular Weight = 436.56 g/mol ).
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is recommended to perform an intermediate dilution of the DMSO stock in cell culture medium. For example, to achieve a final concentration of 1 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:100 into your final culture volume.
-
Add to the final volume: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium.
-
Mix thoroughly: Immediately after adding the compound, mix the solution well by gentle pipetting or swirling to ensure homogeneity and minimize the risk of precipitation.
-
Use immediately: It is best practice to use the prepared working solutions immediately.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting solubility and stability issues.
Caption: this compound mechanism of action.
References
Technical Support Center: Optimizing IDOR-1117-2520 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of IDOR-1117-2520 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] CCR6 and its exclusive ligand, CCL20, play a critical role in the migration and recruitment of T cells and other immune cells in inflammatory and immunological processes.[1] By blocking the interaction between CCL20 and CCR6, this compound inhibits downstream signaling pathways involved in cell migration and inflammation. This makes it a valuable tool for studying autoimmune diseases and other inflammatory conditions.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A specific starting concentration for every cell line cannot be provided as it is highly dependent on the cell type and the experimental endpoint. However, based on its in vitro potency, a good starting point for a dose-response experiment would be to test a range of concentrations spanning from 1 nM to 1 µM.
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[4]
Q3: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for preparing and storing this compound. Typically, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: How can I assess for potential cytotoxicity of this compound?
It is essential to evaluate the potential cytotoxic effects of this compound on your specific cell line. This can be done by performing cell viability assays in parallel with your functional assays. Commonly used cell viability assays include:
-
MTT/XTT assays: These colorimetric assays measure the metabolic activity of cells.
-
Trypan Blue exclusion assay: This dye exclusion method identifies cells with compromised membrane integrity.
-
Annexin V/Propidium Iodide staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
It is recommended to use a concentration of this compound that effectively inhibits CCR6 signaling without significantly impacting cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low: The concentration of the inhibitor may not be sufficient to block CCR6 signaling in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. |
| Cell line does not express CCR6: The target cell line may not express the CCR6 receptor. | Confirm CCR6 expression in your cell line using techniques like RT-PCR, western blotting, or flow cytometry. | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound and store it properly in aliquots at -20°C or -80°C. | |
| High levels of cell death | Concentration is too high: The concentration of this compound may be causing off-target effects and cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration that inhibits CCR6 without causing significant cell death. Run a cell viability assay in parallel. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically less than 0.1%). Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response to the inhibitor. | Standardize your cell culture protocols, including seeding density and passage number. Use the same batch of media and supplements for a set of experiments. |
| Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability in the final concentration. | Prepare fresh dilutions for each experiment and use calibrated pipettes for accurate measurements. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from available literature. These values can help guide the selection of a starting concentration range for your experiments.
| Assay | IC50 Value | Reference |
| CCL20-mediated Calcium Flow | 62.9 nM | [1] |
| β-arrestin Recruitment (human CCR6) | 30 nM | |
| Receptor Internalization | 20 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the optimal, non-toxic concentration of this compound for your cell line.
Materials:
-
Your CCR6-expressing cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the concentration that effectively inhibits the target without significant cytotoxicity.
Mandatory Visualizations
CCR6 Signaling Pathway
Caption: Simplified CCR6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Concentration Optimization
Caption: A workflow for optimizing this compound concentration in cell culture.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of IDOR-1117-2520
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6). The information provided herein is intended to help users address specific experimental issues, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the CCR6 receptor.[1][2][3] It functions by blocking the interaction between CCR6 and its exclusive chemokine ligand, CCL20. This inhibition prevents downstream signaling events such as calcium mobilization and β-arrestin recruitment, ultimately blocking the migration of CCR6-expressing immune cells like Th17 cells.[1][4]
Q2: My cells are showing unexpected toxicity after treatment. Is this compound known to be cytotoxic?
A2: During its preclinical development, issues with cytotoxicity, phototoxicity, and hERG channel affinity were successfully engineered out of the parent chemical series.[3][5] In vitro studies have shown that this compound does not exhibit toxicity in HepaRG cells.[5] However, unexpected toxicity can arise from various factors. Please refer to the troubleshooting guide below (see "Unexpected Cell Death or Low Viability") for steps to investigate the issue.
Q3: I am not observing the expected inhibition of cell migration. What could be the cause?
A3: A lack of efficacy can be due to several factors, including suboptimal experimental conditions or issues with the compound's stability or concentration. Ensure the compound has been stored and handled correctly. Verify the concentration of CCL20 used is appropriate to elicit a migratory response. For detailed troubleshooting, please see the "Lack of Expected On-Target Effect" section in the guide below.
Q4: What is the known selectivity profile of this compound against other chemokine receptors?
A4: this compound is reported to be highly selective for CCR6. Studies have shown no significant inhibitory activity at concentrations up to 10 µM against a panel of related chemokine receptors, including CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, and CXCR6.[6]
Quantitative Data Summary
The following tables summarize the key potency and selectivity data for this compound.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Target | Cell System | IC50 Value |
| Calcium Flow Inhibition | Human CCR6 | Recombinant Cells | 63 nM[1][4] |
| β-Arrestin Recruitment | Human CCR6 | Recombinant Cells | 30 nM[1][4] |
| Receptor Internalization | Human CCR6 | Human Whole Blood | 20 nM[5][6] |
| hERG Inhibition | hERG Channel | N/A | 9.4 µM[5] |
Table 2: Selectivity Profile of this compound
| Off-Target Receptor | Concentration Tested | Observed Inhibition |
| CCR5 | 10 µM | None[6] |
| CCR7 | 10 µM | None[6] |
| CCR8 | 10 µM | None[6] |
| CXCR2 | 10 µM | None[6] |
| CXCR3 | 10 µM | None[6] |
| CXCR4 | 10 µM | None[6] |
| CXCR5 | 10 µM | None[6] |
| CXCR6 | 10 µM | None[6] |
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
If you observe cytotoxicity that is inconsistent with published data, consider the following troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 6. This compound | CCR6 inhibitor | Probechem Biochemicals [probechem.com]
Improving the bioavailability of IDOR-1117-2520 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CCR6 antagonist, IDOR-1117-2520, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] Its mechanism of action involves inhibiting the migration of CCR6-expressing immune cells, such as T-helper 17 (Th17) cells, to sites of inflammation.[4][5] It does this by blocking the interaction between CCR6 and its chemokine ligand, CCL20.[1][5] This disruption of the CCR6/CCL20 axis makes this compound a promising therapeutic candidate for autoimmune diseases like psoriasis.[4][5]
Q2: In which animal models has this compound been tested?
This compound has been evaluated in mouse models of skin inflammation, specifically the Aldara®-induced and IL-23-induced models of psoriasiform dermatitis.[4][6][7] Additionally, a representative compound from the same chemical class was studied in a mouse model of lung inflammation.[2][3] Pharmacokinetic data has also been collected in rats and dogs.[8]
Q3: What are some potential reasons for observing low or variable bioavailability of this compound in my animal model?
Low or variable oral bioavailability of a compound like this compound can be attributed to several factors:
-
Poor Aqueous Solubility: Many small molecule inhibitors exhibit low solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[9][10]
-
Low Permeability: The compound may have difficulty passing through the intestinal epithelium to enter the bloodstream.[10]
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the liver before it reaches systemic circulation.
-
Formulation Issues: The vehicle used to administer the compound may not be optimal for its solubilization and absorption.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve its dissolution rate.[9][11] Techniques include micronization and nanonization.[10][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.[10][12]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.[9][10][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[9][13]
Troubleshooting Guides
Issue 1: Sub-optimal therapeutic response in animal models despite administering the calculated dose.
This could be an issue of poor bioavailability. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for sub-optimal therapeutic response.
Issue 2: High variability in plasma concentrations of this compound between individual animals.
High inter-individual variability can also stem from poor and inconsistent absorption.
Caption: Troubleshooting high inter-individual variability.
Data Summary
Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) |
| Rat | 10 | Oral | 132 | 0.3 | 166 |
| Rat | 100 | Oral | 822 | 0.3 | 2770 |
| Rat | 3 | IV | - | - | 443 |
| Dog | 10 | Oral | - | - | - |
Data sourced from a 2024 publication by Meyer, E.A. et al.[8]
Experimental Protocols
General Protocol for Oral Administration in a Mouse Model of Skin Inflammation
This is a generalized protocol based on studies using this compound.[7]
-
Formulation Preparation:
-
For preclinical studies, a common approach for poorly soluble compounds is to prepare a suspension.
-
Weigh the required amount of this compound.
-
Select an appropriate vehicle system (e.g., 0.5% methylcellulose in water).
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Dosing:
-
Use oral gavage for precise dose administration.
-
The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
-
Ensure the gavage needle is of appropriate size and is inserted correctly to avoid injury.
-
-
Sample Collection:
-
For pharmacokinetic analysis, collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Signaling Pathway of CCR6
The following diagram illustrates the targeted signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Addressing variability in IDOR-1117-2520 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with IDOR-1117-2520, a potent and selective CCR6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] Its primary mechanism of action is to block the interaction between CCR6 and its unique ligand, CCL20. This inhibition prevents the downstream signaling that leads to the migration of CCR6-expressing immune cells, such as Th17 cells, to sites of inflammation.[4]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in preclinical research to investigate the role of the CCR6/CCL20 axis in various inflammatory and autoimmune diseases.[2][4] It has been extensively studied in mouse models of psoriasis, specifically the Aldara (imiquimod)-induced and IL-23-induced skin inflammation models.[1][2]
Q3: What are the reported off-target effects of this compound?
A3: this compound has been shown to be highly selective for CCR6. In a panel of 168 G protein-coupled receptors, another novel CCR6 antagonist, PF-07054894, only showed activity against CCR6, CCR7, and CXCR2. While specific extensive public data on off-target effects for this compound is limited, the initial characterization suggests high selectivity.[5] Researchers should always include appropriate controls to monitor for potential off-target effects in their specific experimental system.
Q4: What is the recommended solvent for in vitro and in vivo studies?
A4: For in vitro assays, the solvent will depend on the specific cell culture media and assay conditions. For in vivo studies in mouse models, this compound has been administered orally, dissolved in drinking water or via gavage. The specific vehicle used should be reported and controlled for in experiments.
Troubleshooting Guides
This section provides guidance on common issues that may lead to variability in experimental results with this compound.
In Vitro Assay Variability
Issue: High variability in cell migration assay results.
-
Possible Cause 1: Suboptimal CCL20 Concentration: The concentration of CCL20 used to induce migration is critical. If the concentration is too high, it may mask the inhibitory effect of this compound.
-
Troubleshooting Tip: Perform a CCL20 dose-response curve to determine the EC50 (half-maximal effective concentration) for cell migration in your specific cell type. Use a concentration at or near the EC80 for your inhibition assays to ensure a sufficient window for observing antagonism.
-
-
Possible Cause 2: Cell Health and Passage Number: The responsiveness of cells to chemokines can vary with cell health and the number of times they have been passaged.
-
Troubleshooting Tip: Use cells with good viability (>95%) and within a consistent, low passage number range for all experiments.
-
-
Possible Cause 3: Inconsistent Assay Setup: Minor variations in incubation times, cell numbers, and plate coating can introduce variability.
-
Troubleshooting Tip: Standardize all assay parameters, including pre-incubation time with this compound, chemokine stimulation time, and the type and coating of migration plates.
-
Issue: Inconsistent results in receptor binding assays.
-
Possible Cause 1: Ligand Depletion: If the concentration of the labeled CCL20 ligand is too low relative to the receptor concentration, a significant portion of the ligand may become bound, leading to inaccurate affinity measurements.
-
Troubleshooting Tip: Ensure that the total radioligand bound is less than 10% of the total added radioligand. This may require optimizing the amount of cell membrane or whole cells used in the assay.
-
-
Possible Cause 2: High Nonspecific Binding: High nonspecific binding can obscure the specific binding signal.
-
Troubleshooting Tip: Optimize washing steps and consider using blocking agents like bovine serum albumin (BSA) in the assay buffer. Ensure the filter plates are properly pre-treated.
-
In Vivo Model Variability (Aldara® and IL-23-Induced Skin Inflammation)
Issue: High inter-animal variability in the Aldara®-induced psoriasis model.
-
Possible Cause 1: Systemic Inflammation: Application of Aldara® cream can lead to systemic side effects, including weight loss and splenomegaly, which can contribute to variability in the skin inflammation phenotype.[6]
-
Troubleshooting Tip: A modified protocol using Finn chambers to apply a smaller, localized dose of Aldara® can reduce systemic effects and inter-animal variability. This method also allows for an internal control on the same animal.[6]
-
-
Possible Cause 2: Inconsistent Aldara® Application: The amount and application method of the cream can significantly impact the severity of inflammation.
-
Troubleshooting Tip: Use a consistent amount of Aldara® cream for each mouse and apply it uniformly to the designated skin area.
-
Issue: Reduced efficacy of this compound in the IL-23-induced model.
-
Possible Cause 1: Timing of Compound Administration: The therapeutic effect of this compound may be dependent on the timing of administration relative to the induction of inflammation.
-
Troubleshooting Tip: In the IL-23 model, ensure that the administration of this compound is initiated prior to or concurrently with the first IL-23 injection and continued throughout the experiment.
-
-
Possible Cause 2: Insufficient Drug Exposure: Inconsistent oral uptake of the compound can lead to variable drug levels in the animals.
-
Troubleshooting Tip: For oral administration in drinking water, monitor water consumption to ensure consistent dosing. For gavage, ensure proper technique to minimize stress and ensure accurate delivery.
-
Issue: Variability in flow cytometry analysis of skin-infiltrating immune cells.
-
Possible Cause 1: Inefficient Digestion of Skin Tissue: Incomplete digestion of the skin can lead to poor recovery of immune cells and biased cell populations.
-
Troubleshooting Tip: Optimize the enzymatic digestion protocol (e.g., collagenase, DNase) to ensure complete dissociation of the tissue while maintaining cell viability.
-
-
Possible Cause 2: Inconsistent Gating Strategy: Subjective gating of cell populations can be a major source of variability.
-
Troubleshooting Tip: Establish a standardized gating strategy based on fluorescence-minus-one (FMO) controls and apply it consistently across all samples.
-
-
Possible Cause 3: Small Sample Size: Low numbers of target cells (e.g., CCR6+ T cells) can lead to high statistical error.
-
Troubleshooting Tip: If possible, pool samples from multiple animals within the same group to increase the number of cells for analysis.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Ligand | IC50 (nM) | Reference |
| Calcium Flux | Recombinant human CCR6-expressing cells | CCL20 | 63 | [3] |
| β-arrestin Recruitment | Recombinant human CCR6-expressing cells | CCL20 | 30 | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Skin Inflammation
| Model | Dosing Regimen | Key Endpoint | Result | Reference |
| Aldara®-induced | 0.5 mg/mL in drinking water | Ear thickness | Significant reduction compared to vehicle | [1] |
| Aldara®-induced | 50 mg/kg via gavage | CCR6+ T cell infiltration | Significant reduction compared to vehicle | [1] |
| IL-23-induced | Not specified | Ear swelling | Superior to anti-IL-17A antibody treatment | [1] |
Experimental Protocols
Aldara® (Imiquimod)-Induced Psoriasiform Dermatitis Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of this compound.
Materials:
-
6-8 week old C57BL/6 mice
-
Aldara® cream (5% imiquimod)
-
Finn Chambers (for localized model)
-
Calipers for measuring ear thickness
-
This compound
-
Vehicle control
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: One day before the first Aldara® application, shave the dorsal skin of the mice.
-
Localized Model (Recommended):
-
Apply a Finn Chamber to the shaved back skin.
-
Apply a consistent daily dose of 25 mg of Aldara® cream inside the chamber for 5-7 consecutive days.
-
A separate chamber with vehicle (e.g., vaseline) can be applied to the same mouse as a control.[6]
-
-
Systemic Model:
-
Apply a daily dose of 62.5 mg of Aldara® cream to the shaved back and/or ear for 5-7 consecutive days.
-
-
This compound Administration:
-
Administer this compound or vehicle control orally (e.g., in drinking water or by gavage) starting one day before the first Aldara® application and continuing daily throughout the experiment.
-
-
Readouts:
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation (erythema, scaling, thickness) based on a standardized scoring system.
-
At the end of the experiment, collect skin tissue for histology, flow cytometry, or gene expression analysis.
-
Flow Cytometry Analysis of Skin Infiltrating T-cells
Objective: To quantify the infiltration of CCR6+ T cells in the inflamed skin.
Materials:
-
Inflamed skin tissue
-
Digestion buffer (e.g., RPMI with collagenase D and DNase I)
-
Cell strainers (70 µm)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies:
-
Anti-mouse CD45 (leukocyte common antigen)
-
Anti-mouse CD3 (T-cell marker)
-
Anti-mouse CD4 (T-helper cell marker)
-
Anti-mouse CD8 (cytotoxic T-cell marker)
-
Anti-mouse CCR6
-
Live/dead stain
-
-
Flow cytometer
Methodology:
-
Tissue Digestion:
-
Mince the collected skin tissue into small pieces.
-
Incubate the tissue in digestion buffer at 37°C with agitation for 60-90 minutes.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with a live/dead stain according to the manufacturer's instructions.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against CD45, CD3, CD4, CD8, and CCR6.
-
Include appropriate isotype and fluorescence-minus-one (FMO) controls.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, followed by CD45+ leukocytes.
-
Within the CD45+ gate, identify CD3+ T cells.
-
Further phenotype T cells as CD4+ or CD8+.
-
Quantify the percentage and number of CCR6+ cells within the T-cell populations.
-
Mandatory Visualizations
Caption: this compound blocks the CCL20/CCR6 signaling pathway.
Caption: In vivo experimental workflow for testing this compound.
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
Potential cytotoxicity of IDOR-1117-2520 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of IDOR-1117-2520, particularly concerning its potential for cytotoxicity at high concentrations. While this compound has been developed to have a favorable safety profile, this guide will help address unexpected observations of reduced cell viability in your experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Preclinical studies have indicated that cytotoxicity was a successfully addressed issue during the development of this compound from its parent chemical series.[1] In vitro studies have shown no toxicity in HepaRG cells, and no major toxicological issues were detected in animal studies.[2] However, at high concentrations, off-target effects or compound-specific stress on certain cell types cannot be entirely ruled out.
Q2: I am observing decreased cell viability in my cell line when treated with high concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
High Concentration Effects: Even with a good safety profile, very high concentrations of any compound can induce cellular stress, leading to reduced viability.
-
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to the compound that was not observed in the cell lines used during initial safety profiling.
-
Experimental Conditions: Factors such as solvent concentration (e.g., DMSO), incubation time, and cell density can influence apparent cytotoxicity.
-
Compound Stability and Purity: Degradation of the compound or the presence of impurities could potentially contribute to cytotoxic effects.
Q3: What is the first step I should take to troubleshoot unexpected cytotoxicity?
A3: The first step is to confirm the observation with a secondary, mechanistically different cytotoxicity assay. For example, if you initially observed reduced viability with a metabolic assay like the MTT assay, you should confirm this finding with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay. This helps to rule out assay-specific artifacts.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A4: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you can use specific assays. Apoptosis is characterized by the activation of caspases. You can measure the activity of key executioner caspases, caspase-3 and caspase-7, using a luminescent or fluorescent assay. Necrosis, on the other hand, is characterized by the loss of membrane integrity, which can be measured by the LDH release assay.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in MTT Assay
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct reduction of MTT by this compound | Test this compound in a cell-free system with MTT reagent. If a color change occurs, consider an alternative viability assay like LDH or a Luciferase-ATP based assay.[3] | Wells with media, MTT, and this compound (no cells). |
| Interference from media components | Use phenol red-free media during the assay. Minimize serum concentration or use serum-free media during MTT incubation.[3][4] | Media-only background controls. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by using an appropriate solvent volume and mixing thoroughly. Gentle agitation on an orbital shaker for 15-30 minutes can help.[3][4] | Visually confirm complete dissolution before reading the plate. |
| Contamination | Regularly check cell cultures for microbial contamination. | Un-treated cells and media-only wells. |
Issue 2: Interpreting LDH Assay Results
| Observation | Potential Interpretation | Next Steps |
| High LDH release in treated cells | Indicates compromised plasma membrane integrity and potential cytotoxicity.[5] | Correlate with results from a metabolic assay (e.g., MTT) and an apoptosis assay (e.g., Caspase-3/7). |
| Low LDH release, but low viability in MTT assay | May suggest that the compound is inhibiting metabolic activity without causing immediate membrane rupture. This could be an early apoptotic event or a cytostatic effect. | Perform an apoptosis assay to check for caspase activation. Analyze cell cycle progression. |
| High LDH in control (untreated) cells | Could indicate that the cells are unhealthy, plated at too high a density, or have been handled improperly. | Review cell culture and plating procedures. Ensure optimal cell health before starting the experiment. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells.
-
Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.[7]
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit)
-
Plate reader
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Prepare control wells:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Medium Background Control: Medium only.
-
-
At the end of the treatment period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for the recommended time at room temperature, protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)) * 100.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8]
Materials:
-
White-walled 96-well plates (for luminescence)
-
Cells of interest
-
This compound
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described previously. Include positive (e.g., staurosporine) and negative controls.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Example of MTT Assay Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.198 | 0.076 | 95.5% |
| 50 | 0.987 | 0.102 | 78.7% |
| 100 | 0.654 | 0.065 | 52.2% |
| 200 | 0.321 | 0.043 | 25.6% |
Table 2: Example of LDH Assay Data for this compound
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.152 | 0.011 | 0% |
| 1 | 0.165 | 0.015 | 1.4% |
| 10 | 0.188 | 0.019 | 3.9% |
| 50 | 0.345 | 0.025 | 21.0% |
| 100 | 0.678 | 0.041 | 57.3% |
| 200 | 1.023 | 0.067 | 95.2% |
| Max LDH Release | 1.085 | 0.072 | 100% |
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
Mitigating batch-to-batch variation of IDOR-1117-2520
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate batch-to-batch variation of the CCR6 antagonist, IDOR-1117-2520.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] Its mechanism of action involves blocking the interaction between CCR6 and its ligand, CCL20. This inhibition prevents downstream signaling cascades that lead to the migration of immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation.[3] Specifically, this compound has been shown to antagonize CCL20-mediated calcium flow and inhibit β-arrestin recruitment to human CCR6.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in preclinical research for autoimmune diseases, with a particular focus on conditions driven by the IL-17/IL-23 signaling axis, such as psoriasis.[4][5] It is utilized in in vitro and in vivo models to study the role of the CCR6-CCL20 axis in immune cell trafficking and inflammation.[4][5]
Q3: What are the potential causes of batch-to-batch variation with this compound?
Batch-to-batch variation of this compound can arise from several factors during its synthesis, purification, and handling. These may include:
-
Purity and Impurity Profile: The presence of unreacted starting materials, byproducts, or residual solvents from the synthesis and purification process can vary between batches.
-
Stereoisomer Ratio: this compound has a chiral center. Inconsistent ratios of the (R) and (S) enantiomers between batches can lead to significant differences in biological activity, as the S-isomer may have different pharmacological properties.[6][7][8]
-
Compound Stability and Degradation: Improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures) can lead to degradation of the compound over time.
-
Solubility and Formulation: Differences in the physical form (e.g., crystalline vs. amorphous) can affect solubility and the effective concentration in experimental assays.
Q4: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the storage conditions specified on the certificate of analysis (CoA). General recommendations include:
-
Solid Form: Store as a solid powder at -20°C for long-term storage.
-
In Solvent: Prepare stock solutions in a suitable solvent, such as DMSO, and store in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Light and Moisture: Protect the compound from light and moisture by storing it in a tightly sealed, amber-colored vial.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be attributed to batch-to-batch variation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values in in vitro assays (e.g., calcium flux, chemotaxis). | Purity of the new batch is lower than the previous one. | 1. Verify Purity: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram with the CoA of a previously validated batch. 2. Confirm Identity: Confirm the molecular weight of the compound using Mass Spectrometry (MS). |
| Incorrect stereoisomer ratio. | 1. Chiral HPLC: If possible, perform chiral HPLC to determine the enantiomeric excess of the active (R)-enantiomer. 2. Consult Supplier: Contact the supplier to inquire about their quality control procedures for stereoisomerism. | |
| Compound degradation. | 1. Fresh Stock Solution: Prepare a fresh stock solution from the solid compound. 2. Check Storage: Ensure the compound has been stored correctly according to the supplier's recommendations. | |
| Reduced efficacy in cell-based or in vivo experiments. | Lower effective concentration due to poor solubility. | 1. Solubility Test: Determine the solubility of the new batch in your experimental buffer or vehicle. 2. Sonication/Vortexing: Ensure the compound is fully dissolved before use by gentle heating, vortexing, or sonication. |
| Presence of inactive isomers or impurities. | 1. Analytical Characterization: Perform HPLC and MS to check for impurities or the presence of the less active S-isomer.[6][7][8] | |
| Unexpected off-target effects or cytotoxicity. | Presence of cytotoxic impurities. | 1. Impurity Profiling: Analyze the impurity profile using HPLC-MS and compare it to previous batches. 2. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) with the new batch to assess its cytotoxicity. |
Experimental Protocols
Protocol 1: Purity and Identity Verification of this compound by HPLC-MS
Objective: To confirm the purity and identity of a new batch of this compound.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system coupled with a mass spectrometer (MS)
Methodology:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both the new and reference batches of this compound in DMSO. Dilute to a final concentration of 10 µM in 50:50 ACN:water with 0.1% FA.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Compare the retention time and the area of the main peak in the HPLC chromatogram of the new batch with the reference batch. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Confirm the identity by comparing the observed mass-to-charge ratio (m/z) of the main peak with the expected molecular weight of this compound (436.55 g/mol ).[6]
-
Protocol 2: Functional Assessment of this compound using a Calcium Flux Assay
Objective: To determine the functional activity of a new batch of this compound by measuring its ability to inhibit CCL20-induced calcium mobilization in CCR6-expressing cells.
Materials:
-
CCR6-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR6)
-
CCL20 (human recombinant)
-
This compound (new and reference batches)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Preparation: Plate CCR6-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound (both batches) in assay buffer.
-
Assay Procedure:
-
Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C.
-
Establish a baseline fluorescence reading on the microplate reader.
-
Add a pre-determined EC80 concentration of CCL20 to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the CCL20-induced calcium flux for each concentration of this compound.
-
Generate a dose-response curve and calculate the IC50 value for both the new and reference batches. A significant shift in the IC50 value may indicate a difference in potency.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. What are CCR6 antagonists and how do they work? [synapse.patsnap.com]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of IDOR-1117-2520
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of IDOR-1117-2520, a potent and selective CCR6 antagonist.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
This compound should be stored under specific temperature conditions to ensure its stability and efficacy over time. The appropriate storage depends on whether the compound is in solid (powder) form or dissolved in a solvent.
2. How should I store this compound in its solid (powder) form?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C.[1] To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed container, protected from light.[2][3] The use of desiccants within the storage container is recommended to minimize humidity.[2][3]
3. What are the storage recommendations for this compound once it is dissolved in a solvent?
Once reconstituted, the stability of this compound is more limited. For optimal long-term storage in a solvent, it is recommended to store aliquots at -80°C, which can preserve the compound for up to six months.[1] For shorter-term storage of up to one month, -20°C is acceptable.[1] It is critical to use appropriate solvents and to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4]
4. Can I store this compound at room temperature?
Room temperature storage is generally not recommended for long-term stability. While some suppliers may ship the compound at room temperature, for long-term storage, it is best to adhere to the recommended refrigerated or frozen conditions to prevent degradation.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency or Inconsistent Results | Compound degradation due to improper storage (e.g., exposure to light, moisture, or temperature fluctuations).[5][6] | - Ensure storage at the correct temperature (-20°C for powder, -80°C for solutions).[1] - Aliquot solutions to avoid multiple freeze-thaw cycles.[2] - Store in a dark, dry environment.[2][3] |
| Difficulty Dissolving the Compound | The compound may have degraded or absorbed moisture. | - Use a high-purity, appropriate solvent. - Gently vortex or sonicate to aid dissolution. - Ensure the compound has been stored in a dry environment. |
| Precipitation of the Compound in Solution | The solution may be supersaturated, or the storage temperature may be too high for the dissolved compound's stability. | - Gently warm the solution to redissolve the precipitate. - Consider preparing a fresh solution at a lower concentration if precipitation persists. - Ensure storage at the recommended -80°C for solutions.[1] |
Data Presentation: Storage Stability
| Form | Storage Condition | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition : Under sterile conditions, add the desired volume of an appropriate high-purity solvent (e.g., DMSO, ethanol) to the vial.
-
Dissolution : Gently swirl or vortex the vial until the compound is completely dissolved. Sonication can be used if necessary.
-
Aliquoting : To avoid repeated freeze-thaw cycles, divide the reconstituted solution into smaller, single-use aliquots in appropriate vials.[2]
-
Storage : Store the aliquots at -80°C for long-term preservation.[1]
Protocol 2: Assessment of this compound Activity using a CCL20-mediated Calcium Flow Assay
This protocol is based on the described functional activity of this compound.[1][7]
-
Cell Culture : Culture cells expressing recombinant human CCR6 in appropriate media.
-
Cell Preparation : On the day of the experiment, harvest the cells and resuspend them in a suitable assay buffer.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's instructions.
-
Compound Addition : Add varying concentrations of the reconstituted this compound to the cells and incubate for a predetermined time.
-
CCL20 Stimulation : Add a known concentration of the CCR6 ligand, CCL20, to stimulate calcium influx.
-
Data Acquisition : Measure the fluorescence intensity over time using a plate reader capable of detecting calcium mobilization.
-
Data Analysis : Calculate the IC50 value of this compound by plotting the inhibition of the CCL20-mediated calcium flow against the concentration of the compound.
Mandatory Visualizations
Caption: Recommended storage workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. dispendix.com [dispendix.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. This compound | CCR6 inhibitor | Probechem Biochemicals [probechem.com]
Refining experimental timelines for IDOR-1117-2520 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental timelines for studies involving IDOR-1117-2520, a potent and selective CCR6 antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] Its mechanism of action involves blocking the interaction between CCR6 and its ligand, CCL20. This antagonism inhibits downstream signaling pathways, such as CCL20-mediated calcium flow and β-arrestin recruitment.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research for autoimmune diseases.[1] Given that the CCR6/CCL20 axis is crucial for the migration of pathogenic T-helper 17 (Th17) cells, this compound is particularly relevant for studying conditions like psoriasis and other immune-mediated disorders.[3][4][5]
Q3: In which experimental models has this compound shown efficacy?
A3: Preclinical studies have demonstrated the efficacy of this compound in murine models of skin inflammation, including the Aldara (imiquimod)-induced and IL-23-induced models of psoriasiform dermatitis.[3][4] It has been shown to reduce ear swelling and infiltration of CCR6+ immune cells in these models.[3][4] An in vivo proof-of-mechanism was also established in a mouse model of lung inflammation.[1][6]
Q4: What is the current clinical development status of this compound?
A4: this compound is currently being evaluated in a Phase I clinical trial to assess its safety and tolerability in healthy subjects.[4][7] A Phase II study in psoriasis patients is anticipated to commence in the fourth quarter of 2025.[8]
II. In Vitro Assay Troubleshooting Guide
Calcium Mobilization Assay (e.g., FLIPR)
Q: We are observing high variability and a low signal-to-noise ratio in our calcium mobilization assay with this compound. What could be the cause?
A: High variability and low signal can stem from several factors. Refer to the table below for potential causes and troubleshooting solutions.
| Potential Cause | Troubleshooting Solution |
| Cell Health and Density | Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Optimize cell seeding density for your specific cell line. |
| Dye Loading Issues | Optimize dye concentration and loading time. Ensure the loading buffer is at the correct temperature and pH. For CHO cells, consider using probenecid to prevent dye leakage. |
| Compound Precipitation | This compound is a small molecule; ensure it is fully dissolved in DMSO and diluted in an appropriate assay buffer to avoid precipitation. |
| Assay Plate Inconsistencies | Use high-quality, clear-bottom plates. Ensure consistent cell adherence by using coated plates (e.g., poly-D-lysine) if necessary. |
| FLIPR Settings | Optimize the dispense height and speed of the FLIPR to ensure proper mixing without dislodging cells. |
| Agonist (CCL20) Concentration | Use a concentration of CCL20 that elicits a submaximal response (EC80) to allow for the detection of antagonist activity. |
β-Arrestin Recruitment Assay
Q: Our β-arrestin recruitment assay is showing a high background signal, masking the inhibitory effect of this compound. How can we address this?
A: High background in β-arrestin assays can obscure the desired signal. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Solution |
| Constitutive Receptor Activity | Some GPCRs exhibit ligand-independent activity. If high basal β-arrestin recruitment is observed, it may be inherent to the receptor in your cell system. |
| Reagent Concentration | Optimize the concentrations of the β-arrestin and receptor constructs, as well as the detection reagents, to maximize the signal window. |
| Incubation Time | Optimize the incubation time for both the compound and the agonist. Different GPCR-β-arrestin interactions have varying kinetics. |
| Cell Line and Expression Levels | High receptor expression levels can sometimes lead to increased basal signaling. Consider using a cell line with lower or inducible receptor expression. |
| Assay Buffer Components | Ensure the assay buffer is free of any components that might non-specifically activate the cells or interfere with the detection system. |
Chemotaxis Assay
Q: We are not observing a significant inhibition of cell migration with this compound in our chemotaxis assay. What should we check?
A: A lack of inhibitory effect in a chemotaxis assay can be due to several experimental variables. Review the following points:
| Potential Cause | Troubleshooting Solution |
| Suboptimal Chemoattractant (CCL20) Gradient | Ensure a stable and optimal CCL20 gradient is established across the membrane. The concentration in the lower chamber should be at the EC50 for cell migration. |
| Incorrect Pore Size | Use a transwell insert with a pore size appropriate for the cell type being used to allow for migration. |
| Cell Viability and Density | Confirm that the cells are viable and seeded at an optimal density. Too few cells will result in a weak signal, while too many can lead to confluent monolayers that do not migrate effectively. |
| Incubation Time | Optimize the incubation time to allow for sufficient migration in the control group without oversaturation. |
| Compound Stability and Concentration | Verify the stability of this compound in the assay medium over the course of the experiment. Ensure the concentration range tested is appropriate to determine an IC50. |
| Cell Starvation | Serum-starve the cells prior to the assay to reduce basal migration and increase their responsiveness to the chemoattractant. |
III. In Vivo Model Troubleshooting Guide
Aldara (Imiquimod)-Induced Psoriasiform Dermatitis Model
Q: The psoriatic phenotype in our Aldara-induced mouse model is inconsistent across animals. How can we improve reproducibility?
A: Consistency in the Aldara model is key for reliable results. Here are some factors to consider:
| Potential Cause | Troubleshooting Solution |
| Application of Aldara Cream | Ensure a consistent amount of Aldara cream is applied to the same shaved area of the back and/or ear each day. Use a consistent application technique. |
| Mouse Strain and Age | Use mice of the same strain, age, and sex to minimize biological variability. BALB/c and C57BL/6 are commonly used strains. |
| Housing Conditions | Maintain consistent and stress-free housing conditions, as stress can influence inflammatory responses. |
| Scoring of Phenotype | Use a standardized and blinded scoring system for erythema, scaling, and skin thickness (e.g., PASI score). Calipers should be used for precise measurement of ear or skin fold thickness. |
| Systemic Effects | Be aware of potential systemic effects of Aldara, such as weight loss and splenomegaly, which can impact the overall health of the animals and the experimental outcome. |
IL-23-Induced Skin Inflammation Model
Q: We are observing a weak inflammatory response in our IL-23-induced mouse model. What could be the reason?
A: A suboptimal inflammatory response in the IL-23 model can be due to procedural issues. Check the following:
| Potential Cause | Troubleshooting Solution |
| IL-23 Injection Technique | Ensure accurate intradermal injection of IL-23. The volume and location of the injection should be consistent. |
| IL-23 Quality and Dose | Verify the bioactivity of the recombinant IL-23. Perform a dose-response experiment to determine the optimal dose for inducing a robust inflammatory response. |
| Timing of Measurements | The inflammatory response to IL-23 has a specific time course. Ensure that measurements of ear thickness and other parameters are taken at the peak of the response. |
| Mouse Strain | Different mouse strains may exhibit varying sensitivity to IL-23. Ensure you are using a responsive strain. |
| Endpoint Analysis | In addition to macroscopic scoring, consider more sensitive endpoints such as histology to assess acanthosis and inflammatory cell infiltration, or gene expression analysis of inflammatory markers in the skin. |
IV. Experimental Protocols and Data Presentation
Quantitative Data Summary
| Parameter | This compound | Reference |
| CCR6 Antagonism (IC50) | 63 nM (CCL20-mediated calcium flow) | |
| 30 nM (β-arrestin recruitment, human CCR6) | ||
| In Vivo Efficacy (Aldara Model) | Dose-dependent reduction in ear thickness (0.5 mg/mL max efficacy) | [3] |
| Pharmacokinetics (Rat, 10 mg/kg oral) | Cmax: 132 ng/mL; Tmax: 0.3 h; AUC: 166 ng*h/mL | [9] |
| Pharmacokinetics (Dog, 10 mg/kg oral) | Bioavailability: 95% | [9] |
Detailed Methodologies
A detailed protocol for the Aldara-induced mouse model of psoriasis can be found in the supplementary materials of the cited literature.[3][4] Similarly, detailed procedures for in vitro assays such as calcium mobilization and β-arrestin recruitment are often provided in the methods sections of relevant publications.[1]
V. Mandatory Visualizations
Signaling Pathway
Caption: CCR6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Generalized experimental workflow for the development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
- 3. researchgate.net [researchgate.net]
- 4. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Aldara-induced chronic (15-day) psoriasiform dermatitis model [morressier.com]
- 7. imavita.com [imavita.com]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: IDOR-1117-2520, a Novel CCR6 Antagonist, versus Anti-IL-17 Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, orally available CCR6 antagonist, IDOR-1117-2520, with established anti-IL-17 monoclonal antibodies. This comparison is supported by available preclinical and clinical data to inform future research and development in autoimmune and inflammatory diseases.
This compound emerges as a promising therapeutic candidate, operating upstream of the inflammatory cascade by inhibiting the migration of pathogenic T helper 17 (Th17) cells. In contrast, anti-IL-17 antibodies act downstream by directly neutralizing the pro-inflammatory cytokine IL-17A or blocking its receptor. This fundamental difference in their mechanism of action presents distinct therapeutic strategies for IL-17-mediated diseases.
Mechanism of Action: A Tale of Two Intervention Points
This compound is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] CCR6 is a key chemokine receptor expressed on Th17 cells, which are crucial producers of IL-17.[3][4] The ligand for CCR6, CCL20, is often upregulated at sites of inflammation, guiding the migration of CCR6-expressing Th17 cells to these tissues.[4][5] By blocking the CCL20-CCR6 interaction, this compound aims to prevent the accumulation of pathogenic Th17 cells at the site of inflammation, thereby reducing the local production of IL-17 and other pro-inflammatory cytokines.[4][5]
Anti-IL-17 antibodies, on the other hand, directly target the IL-17 cytokine family, which plays a pivotal role in host defense and the pathogenesis of several autoimmune diseases.[6][7][8] Monoclonal antibodies such as Secukinumab and Ixekizumab specifically neutralize IL-17A, while Brodalumab targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members.[9][10][11][12][13] This direct blockade of IL-17 signaling effectively mitigates the downstream inflammatory responses, including the production of other cytokines, chemokines, and antimicrobial peptides.[8][14]
Below is a diagram illustrating the distinct points of intervention of this compound and anti-IL-17 antibodies within the inflammatory pathway.
Caption: Intervention points of this compound and anti-IL-17 antibodies.
Comparative Efficacy Data
Quantitative data from preclinical and clinical studies are summarized below to facilitate a direct comparison of the therapeutic potential of this compound and anti-IL-17 antibodies.
Preclinical Efficacy in Mouse Models of Skin Inflammation
| Compound | Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Aldara-induced | Reduction in ear thickness | Dose-dependent reduction; maximum efficacy at 0.5 mg/mL (p<0.0001 vs. vehicle) | [3] |
| Infiltration of CCR6+ T cells | Significant reduction compared to vehicle | [3][15] | ||
| IL-23-induced | Reduction in ear swelling | Superior to anti-IL-17A antibody treatment over 7 days | [3] | |
| Anti-mouse IL-17A Ab | Aldara-induced | Reduction in ear thickness | Less effective than this compound in a direct comparison | [3] |
In Vitro Potency
| Compound | Assay | IC50 | Reference |
| This compound | CCL20-mediated calcium flow (human CCR6) | 63 nM | [1] |
| β-arrestin recruitment (human CCR6) | 30 nM | [1] |
Clinical Efficacy in Psoriasis (PASI 75 Response at Week 12)
| Antibody | Study | Dose | PASI 75 Response Rate | Reference |
| Secukinumab | FUTURE 1 | 150 mg | 50.0% (ACR 20 at Wk 24) | [16] |
| Phase II | - | 82% | [17] | |
| Ixekizumab | UNCOVER-1 | 80 mg Q2W | 89.1% | [18] |
| UNCOVER-2 | 80 mg Q2W | 90% | [19] | |
| Phase II | 150 mg | 82.1% | [18] | |
| Brodalumab | AMAGINE-2 | 210 mg | 86% | [20] |
| AMAGINE-3 | 210 mg | 85% | [20] | |
| Phase II | 210 mg | 82% | [17] |
Experimental Protocols
Aldara-Induced Skin Inflammation Mouse Model
This model is commonly used to mimic psoriatic skin inflammation. A detailed protocol is as follows:
-
Animal Model: C57BL/6 mice are typically used.[15]
-
Induction of Inflammation: A daily topical application of imiquimod cream (Aldara 5%) is administered to the mouse ear for a specified number of consecutive days (e.g., eight days).[15]
-
Treatment Administration: this compound can be administered orally, for instance, in the drinking water or via gavage, starting before or at the onset of Aldara application and continuing throughout the study period.[15] Anti-IL-17A antibodies are typically administered via injection.
-
Efficacy Assessment: Ear thickness is measured daily using a dial thickness gauge.[15] At the end of the study, ears can be collected for histopathological analysis and flow cytometry to quantify the infiltration of immune cells, such as CCR6+ T cells.[3]
The workflow for this experimental model is depicted in the diagram below.
Caption: Workflow for the Aldara-induced skin inflammation model.
In Vitro Assays for this compound Potency
-
Calcium Flux Assay: This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by the binding of a chemokine to its receptor. For this compound, cells expressing recombinant human CCR6 are used. The inhibition of CCL20-mediated calcium flow is quantified to determine the IC50 value.[1]
-
β-Arrestin Recruitment Assay: This assay assesses the recruitment of β-arrestin to the G-protein coupled receptor (GPCR) upon ligand binding, a key step in receptor desensitization and signaling. The inhibitory effect of this compound on CCL20-induced β-arrestin recruitment to human CCR6 is measured to determine its potency.[1]
The IL-17 Signaling Pathway
Understanding the IL-17 signaling pathway is crucial for appreciating the mechanisms of action of these therapeutics. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a signaling cascade.[6][14] This leads to the recruitment of the adaptor protein Act1, which in turn activates TRAF6.[6][14] The activation of TRAF6 triggers downstream pathways, including NF-κB and MAPK, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[7][14]
The following diagram illustrates the canonical IL-17 signaling pathway.
Caption: The canonical IL-17 signaling pathway.
Conclusion
This compound represents a novel, upstream therapeutic approach for IL-17-mediated diseases by targeting the migration of pathogenic Th17 cells. Preclinical data suggest its potential for high efficacy, even surpassing that of direct IL-17A inhibition in certain models. Anti-IL-17 antibodies are clinically validated, highly effective downstream inhibitors of the IL-17 pathway. The choice between these strategies will depend on various factors including the specific disease indication, patient population, safety profiles, and the desire for an oral versus an injectable therapeutic. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential in comparison to the established class of anti-IL-17 antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. cusabio.com [cusabio.com]
- 8. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 9. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-17A functions and the therapeutic use of IL-17A and IL-17RA targeted antibodies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brodalumab in psoriasis: evidence to date and clinical potential - Drugs in Context [drugsincontext.com]
- 14. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. novartis.com [novartis.com]
- 17. dovepress.com [dovepress.com]
- 18. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 19. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of IDOR-1117-2520 and biologics for psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, orally available CCR6 antagonist, IDOR-1117-2520, with established biologic therapies for the treatment of psoriasis. The comparison is based on available preclinical data for this compound and extensive clinical data for licensed biologics.
Executive Summary
Psoriasis is a chronic autoimmune disease characterized by inflammation of the skin. The IL-23/Th17 axis is a cornerstone of its pathogenesis, leading to the development of various targeted therapies. Biologics, primarily monoclonal antibodies targeting TNF, IL-17, and IL-23, have revolutionized the management of moderate-to-severe psoriasis but require parenteral administration. This compound is an emerging oral small molecule inhibitor that offers a different mechanism of action by targeting CCR6, a key chemokine receptor in the recruitment of pathogenic Th17 cells to the skin.
This guide will delve into the distinct mechanisms of action, present available efficacy data, and outline the experimental methodologies used to evaluate these compounds. It is important to note that this compound is currently in early-stage clinical development (Phase 1), and therefore, a direct comparison with the extensive clinical data of approved biologics is not yet possible.[1][2][3] The following comparison contrasts the preclinical performance of this compound with the established clinical efficacy of biologics.
Mechanism of Action
This compound: CCR6 Antagonism
This compound is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[3] In psoriasis, the chemokine CCL20 is upregulated in inflamed skin and attracts CCR6-expressing pathogenic Th17 cells.[1][2] By blocking the CCR6 receptor, this compound inhibits the migration of these pro-inflammatory cells to the skin, thereby disrupting a critical step in the inflammatory cascade.[1]
Biologics: Cytokine Inhibition
Biologics used in psoriasis target specific cytokines that are central to the inflammatory process.
-
TNF Inhibitors (e.g., adalimumab, etanercept, infliximab): These were among the first biologics for psoriasis. They bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that amplifies the inflammatory response in the skin.[4][5][6]
-
IL-17 Inhibitors (e.g., secukinumab, ixekizumab, brodalumab): These agents directly target IL-17A or its receptor. IL-17 is a downstream effector cytokine produced by Th17 cells that stimulates keratinocyte proliferation and the production of other inflammatory mediators.[7][8][9]
-
IL-23 Inhibitors (e.g., guselkumab, risankizumab, tildrakizumab): These biologics target the p19 subunit of IL-23, a cytokine that is crucial for the survival and expansion of pathogenic Th17 cells. By inhibiting IL-23, these drugs act "upstream" in the inflammatory cascade.[10][11][12]
Performance Data
This compound: Preclinical Efficacy
The efficacy of this compound has been evaluated in murine models of psoriasis-like skin inflammation. In the Aldara® (imiquimod)-induced and IL-23-induced models, orally administered this compound demonstrated a dose-dependent reduction in ear thickness.[2] Notably, its efficacy was comparable to that of anti-IL-17 and anti-IL-23 antibody treatments in these models.[1][3]
| Parameter | This compound (Aldara® Model) | This compound (IL-23 Model) | Anti-IL-17A Antibody (IL-23 Model) |
| Effect on Ear Swelling | Dose-dependent reduction | Successful reduction over 7 days | Less effective than this compound |
| Cellular Infiltration | Reduced infiltration of CCR6+ T cells | Significant reduction in CCR6+ CD3+ T cells | Reduction in immune cell infiltrate |
| Histopathology | Reduction of acanthosis and inflammation | Not explicitly stated, but implied reduction | Not explicitly stated |
Data synthesized from Kulig et al., Br J Pharmacol, 2025.[1][2]
Biologics: Clinical Efficacy
The clinical efficacy of biologics is well-established through numerous Phase 3 clinical trials and real-world evidence. A common primary endpoint in these trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 indicating a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
| Biologic Class | Representative Agents | Typical PASI 75 Response (Week 12-16) | Typical PASI 90 Response (Week 12-16) |
| TNF Inhibitors | Adalimumab, Etanercept | 50-70% | 35-50% |
| IL-17 Inhibitors | Secukinumab, Ixekizumab | 80-90% | 65-75% |
| IL-23 Inhibitors | Guselkumab, Risankizumab | 85-95% | 70-80% |
Data are approximate and can vary between individual agents and clinical trials.
Experimental Protocols
This compound Preclinical Models
-
Animal Model: Typically BALB/c or C57BL/6 mice.
-
Induction: Daily topical application of 5% imiquimod cream (Aldara®) to the shaved back and/or ear for a specified number of days (e.g., 8 days).
-
Treatment: this compound administered orally at various doses.
-
Assessments:
-
Macroscopic: Daily measurement of ear thickness and scoring of erythema, scaling, and induration.
-
Histological: Skin biopsies collected for H&E staining to assess acanthosis, parakeratosis, and inflammatory cell infiltration.
-
Immunological: Flow cytometry of skin and draining lymph nodes to quantify immune cell populations (e.g., CCR6+ T cells). RNA sequencing to analyze gene expression changes.[1]
-
-
Animal Model: C57BL/6 mice.
-
Induction: Intradermal injections of recombinant murine IL-23 into the ear pinna, typically every other day.
-
Treatment: Oral administration of this compound or intraperitoneal injection of anti-IL-17A antibodies.
-
Assessments:
-
Macroscopic: Measurement of ear thickness.
-
Immunological: Flow cytometric analysis of immune cells from the ear tissue.[2]
-
Biologics Clinical Trials
Clinical trials for biologics in psoriasis are typically multicenter, randomized, double-blind, placebo-controlled studies.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis (e.g., PASI ≥ 12, Body Surface Area ≥ 10%, static Physician's Global Assessment ≥ 3).
-
Treatment: Subcutaneous or intravenous administration of the biologic at specified dosing regimens.
-
Primary Endpoints: Proportion of patients achieving PASI 75 and/or sPGA of 0 or 1 at a primary timepoint (e.g., week 12 or 16).
-
Secondary Endpoints: PASI 90, PASI 100, quality of life indices (e.g., DLQI), and safety assessments.
Safety and Tolerability
This compound
As this compound is in Phase 1 clinical trials, comprehensive safety data in humans is not yet publicly available.[1] Early-phase trials primarily assess safety, tolerability, and pharmacokinetics in healthy volunteers and may include a small cohort of patients.
Biologics
The safety profiles of biologics are well-characterized.
-
TNF Inhibitors: Increased risk of serious infections, including tuberculosis reactivation.[6] Other potential side effects include injection site reactions, infusion reactions, and rare instances of demyelinating diseases or drug-induced lupus. A paradoxical worsening or new onset of psoriasis has also been reported.[5][13][14]
-
IL-17 Inhibitors: Most common adverse events include nasopharyngitis, upper respiratory tract infections, and injection site reactions.[7][9][15] An increased risk of mucocutaneous candidiasis is a class-specific effect.[8] A potential association with exacerbation of inflammatory bowel disease has been noted.[8]
-
IL-23 Inhibitors: Generally well-tolerated with a favorable safety profile.[10][15] The most common adverse events are nasopharyngitis, upper respiratory tract infections, and headache.[10][16]
Conclusion
This compound represents a promising novel oral therapeutic approach for psoriasis by targeting the CCR6-CCL20 axis, which is distinct from the cytokine-directed mechanisms of current biologics. Preclinical data demonstrate its potential to be as efficacious as established biologic pathways in reducing psoriasis-like inflammation. The key advantage of this compound lies in its oral route of administration, which could offer greater convenience for patients.
Biologics, on the other hand, are highly effective therapies with well-established clinical efficacy and safety profiles for moderate-to-severe psoriasis. The choice between different classes of biologics is often guided by individual patient factors, including comorbidities and previous treatment history.
Future clinical trial data for this compound will be crucial to determine its clinical efficacy and safety in patients with psoriasis and to understand its potential positioning relative to the currently available biologics. A direct head-to-head comparison in a clinical setting will be the ultimate determinant of its comparative effectiveness.
References
- 1. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. TNF-alpha inhibitor-induced psoriasis: systematic review of clinical features, histopathological findings, and management experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Side Effect Related With Anti-Tumor Necrosis Factor Alpha Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side effects of TNF-α blockers in patients with psoriatic arthritis: evidences from literature studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. expertperspectives.com [expertperspectives.com]
- 9. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse Effects of Anti-Interleukin-23 Agents Employed in Patients with Psoriasis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
- 12. Frontiers | Clinical benefits and complication profile of IL-23 inhibitors in patients with psoriatic arthritis: a systematic review and meta-analysis [frontiersin.org]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Anti-TNF Therapy May Induce Psoriasis | MDedge [mdedge.com]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. researchgate.net [researchgate.net]
In Vivo Validation of IDOR-1117-2520's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of IDOR-1117-2520, a potent and selective CCR6 antagonist, with alternative therapeutic strategies. The supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to facilitate a comprehensive understanding of its mechanism of action.
Executive Summary
This compound is a novel, orally available small molecule antagonist of the C-C chemokine receptor 6 (CCR6). Its mechanism of action centers on inhibiting the migration of CCR6-expressing immune cells, particularly Th17 cells, to sites of inflammation. This targeted approach has shown significant efficacy in preclinical models of autoimmune diseases, most notably in murine models of psoriasis. This guide will compare the in vivo performance of this compound with other CCR6 antagonists and relevant biologics, highlighting its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound and its comparators in mouse models of skin inflammation.
Table 1: Efficacy of CCR6 Antagonists in the Aldara (Imiquimod)-Induced Psoriasis Mouse Model
| Compound | Dosing Regimen | Key Efficacy Readout | Result |
| This compound | 0.5 mg/mL in drinking water for 8 days | Reduction in ear thickness | Statistically significant reduction (p<0.0001 vs. vehicle) |
| This compound | 50 mg/kg via oral gavage (twice daily) for 8 days | Reduction in ear swelling | Statistically significant reduction from 48 hours up to day 8 (p<0.0001 vs. vehicle) |
| This compound | 0.5 mg/mL in drinking water for 8 days | Infiltration of CCR6+ T cells in the ear | Significant reduction compared to vehicle-treated animals |
| Anti-IL-17A Antibody | Not specified | Reduction in ear swelling | This compound was superior |
| Anti-IL-23 Antibody | Not specified | Efficacy in models of skin inflammation | This compound was equally efficacious |
| CCX2553 | Subcutaneous administration (dose not specified) | Amelioration of skin inflammation | Significant reduction in the number of IL-17-secreting γδ T cells |
Table 2: Efficacy of CCR6 Antagonists in the IL-23-Induced Psoriasis Mouse Model
| Compound | Dosing Regimen | Key Efficacy Readout | Result |
| This compound | Not specified | Reduction in ear swelling over 7 days | Successful reduction, superior to anti-IL-17A antibody treatment |
| This compound | Not specified | Reduction in CCR6+ CD3+ T cells | Significant reduction compared to vehicle and anti-mouse IL-17A treated animals |
| CCX2553 | Subcutaneous administration (dose not specified) | Amelioration of skin inflammation | Effective in reducing psoriatic inflammation |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Aldara (Imiquimod)-Induced Psoriasis Mouse Model
This is a widely used model that mimics many features of human psoriasis.
-
Animal Strain: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis: A daily topical application of 62.5 mg of Aldara™ cream (containing 5% imiquimod) is applied to the shaved back and/or ear of the mice for 5 to 8 consecutive days. Imiquimod is a Toll-like receptor 7/8 (TLR7/8) agonist that induces a robust inflammatory response characterized by skin thickening, erythema (redness), and scaling, which are hallmarks of psoriasis.
-
Treatment Protocol: this compound has been administered either in the drinking water (e.g., 0.5 mg/mL) or via oral gavage (e.g., 50 mg/kg twice daily), starting before or at the time of Aldara application and continuing for the duration of the experiment.
-
Efficacy Assessment:
-
Macroscopic Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to assess for epidermal hyperplasia (acanthosis), and inflammatory cell infiltrates.
-
Flow Cytometry: Immune cells are isolated from the inflamed skin and draining lymph nodes to quantify the number and phenotype of infiltrating cells, such as CCR6+ T cells, by flow cytometry.
-
Gene Expression Analysis: RNA sequencing or qPCR can be performed on skin samples to analyze the expression of inflammatory cytokines and chemokines.
-
IL-23-Induced Skin Inflammation Model
This model focuses on the role of the IL-23/Th17 axis, a key pathway in psoriasis pathogenesis.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of Inflammation: Recombinant murine IL-23 is injected intradermally into the ear of the mice, typically daily or every other day for a period of 4 to 8 days. This induces a localized inflammatory response with epidermal thickening and immune cell infiltration.
-
Treatment Protocol: Test compounds like this compound are administered systemically (e.g., orally) during the period of IL-23 injections.
-
Efficacy Assessment:
-
Ear Thickness: The primary readout is the measurement of ear swelling using a caliper.
-
Histology: Histological analysis of the ear tissue is performed to evaluate epidermal changes and cellular infiltration.
-
Flow Cytometry: Analysis of immune cells from the ear tissue to quantify the reduction in CCR6+ T cells and other relevant immune cell populations.
-
Cytokine Analysis: Measurement of key inflammatory cytokines like IL-17 and IL-22 in the ear tissue.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the in vivo validation of this compound.
Caption: CCR6 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for Efficacy Testing.
Preclinical Reproducibility and Comparative Efficacy of the CCR6 Antagonist IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals
IDOR-1117-2520 is a potent and selective small molecule antagonist of the C-C chemokine receptor 6 (CCR6), a key regulator of immune cell migration implicated in the pathogenesis of autoimmune diseases, particularly psoriasis. Preclinical studies have demonstrated its efficacy in established mouse models of skin inflammation, positioning it as a promising therapeutic candidate. This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on the reproducibility of findings and its comparative performance against other therapeutic modalities.
Mechanism of Action
This compound functions by blocking the interaction between CCR6 and its ligand, CCL20. This interaction is crucial for the recruitment of CCR6-expressing immune cells, such as T helper 17 (Th17) cells, to sites of inflammation. By inhibiting this migration, this compound aims to reduce the inflammatory cascade that drives psoriatic lesion development.[1]
In Vitro Potency
The potency of this compound has been characterized in cellular assays, demonstrating its ability to antagonize CCR6 signaling pathways.
| Assay | Species | IC50 | Reference |
| CCL20-mediated Calcium Influx | Human | 63 nM | [2] |
| β-arrestin Recruitment | Human | 30 nM | [2] |
Preclinical Efficacy in Mouse Models of Psoriasis
The in vivo efficacy of this compound has been primarily evaluated in two well-established mouse models of psoriasis-like skin inflammation: the Aldara® (imiquimod)-induced model and the IL-23-induced model.
Aldara®-Induced Skin Inflammation Model
In this model, topical application of Aldara® cream induces a robust inflammatory response in the skin, mimicking key features of human psoriasis. Studies have shown that oral administration of this compound leads to a dose-dependent reduction in ear thickness, a primary measure of skin inflammation.[3]
| Treatment | Dose | Route | Change in Ear Thickness | Reduction in CCR6+ T Cells | Reference |
| This compound | 0.5 mg/mL | Drinking Water | Significant reduction (p<0.0001 vs. vehicle) | Significant reduction | [3] |
| This compound | 50 mg/kg | Oral Gavage | Significant reduction (p<0.0001 vs. vehicle) | Not specified | [3] |
IL-23-Induced Skin Inflammation Model
Intradermal injection of interleukin-23 (IL-23) also induces a psoriasis-like phenotype in mice, driven by the IL-23/IL-17 axis. In this model, this compound demonstrated significant efficacy in reducing ear swelling.[3]
Comparative Efficacy
Preclinical studies have positioned the efficacy of this compound as comparable to that of established biologic therapies targeting the IL-17 and IL-23 pathways. One study noted that in the IL-23-induced model, this compound was superior to an anti-IL-17A antibody in reducing ear swelling over a seven-day period.[3] However, direct head-to-head quantitative comparisons with other small molecule CCR6 antagonists in the same preclinical models are not yet publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for assessing the reproducibility of preclinical findings. Below are summaries of the methodologies employed in the key preclinical studies.
Aldara®-Induced Psoriasis-like Skin Inflammation Model
-
Animals: C57BL/6 mice are typically used.
-
Induction: A daily topical dose of 62.5 mg of Aldara® cream (5% imiquimod) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: this compound is administered orally, either in drinking water or via gavage, starting before or at the onset of Aldara® application and continuing for the duration of the experiment.
-
Endpoints: The primary endpoint is the daily measurement of ear thickness using a caliper. Secondary endpoints often include histological analysis of skin biopsies to assess epidermal thickness (acanthosis) and immune cell infiltration, as well as flow cytometric analysis of skin-infiltrating immune cells.
IL-23-Induced Psoriasis-like Skin Inflammation Model
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Recombinant mouse IL-23 is injected intradermally into the ear pinna, typically every other day for a specified period.
-
Treatment: Oral administration of this compound is performed concurrently with the IL-23 injections.
-
Endpoints: The primary endpoint is the measurement of ear swelling. Histological and flow cytometric analyses are also performed to assess inflammation and immune cell populations.
Flow Cytometry Analysis of Skin Infiltrates
-
Sample Preparation: Single-cell suspensions are prepared from the inflamed ear tissue through enzymatic digestion.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify specific immune cell populations, with a focus on CD45+ leukocytes, CD3+ T cells, and CCR6+ cells.
-
Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of different immune cell subsets.
RNA Sequencing (RNA-seq) Analysis
-
Sample Preparation: RNA is extracted from skin biopsies.
-
Sequencing: RNA-seq libraries are prepared and sequenced to obtain a global profile of gene expression.
-
Analysis: Bioinformatic analysis is performed to identify differentially expressed genes between treatment groups and to conduct pathway analysis to understand the molecular mechanisms affected by the treatment.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
digraph "CCR6_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_extracellular" {
label="Extracellular";
bgcolor="#F1F3F4";
CCL20 [label="CCL20", fillcolor="#FBBC05"];
}
subgraph "cluster_membrane" {
label="Cell Membrane";
bgcolor="#F1F3F4";
CCR6 [label="CCR6", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_intracellular" {
label="Intracellular";
bgcolor="#F1F3F4";
G_Protein [label="G-Protein Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"];
Beta_Arrestin [label="β-Arrestin Recruitment", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Migration [label="Cell Migration", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
IDOR1117 [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
CCL20 -> CCR6 [label="Binds"];
CCR6 -> G_Protein [label="Activates"];
CCR6 -> Beta_Arrestin [label="Activates"];
G_Protein -> Cell_Migration;
Beta_Arrestin -> Cell_Migration;
Cell_Migration -> Inflammation;
IDOR1117 -> CCR6 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];
}
Preclinical Experimental Workflow for this compound.
Reproducibility of Findings
The progression of this compound to a Phase 1 clinical trial (ISRCTN28892128) suggests a degree of confidence in the robustness and reproducibility of the preclinical data.[1][4] The use of well-established and standardized mouse models, such as the Aldara® and IL-23-induced models, further supports the potential for reproducibility. However, to date, no formal studies have been published that specifically address the inter-laboratory reproducibility of the preclinical findings for this compound.
Conclusion
The available preclinical data provide a strong rationale for the clinical development of this compound as a novel, orally available therapeutic for psoriasis and potentially other autoimmune diseases. Its potent and selective antagonism of CCR6 translates to significant efficacy in preclinical models of skin inflammation, with a performance comparable to that of injectable biologic therapies. While direct comparative data with other small molecule CCR6 antagonists are awaited, the existing evidence underscores the promise of this therapeutic approach. Future publications from ongoing clinical trials will be critical in validating these preclinical findings in a human setting.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of IDOR-1117-2520: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the novel CCR6 antagonist IDOR-1117-2520 against established IL-17 and IL-23 inhibitors for the treatment of psoriasis and other autoimmune diseases. The information is presented to aid in the assessment of its translational potential.
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6). This receptor plays a crucial role in the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation, a key process in the pathophysiology of autoimmune diseases such as psoriasis.[1][2][3] By blocking the interaction between CCR6 and its ligand, CCL20, this compound aims to inhibit the infiltration of these pro-inflammatory immune cells into affected tissues.[1][2][3] The compound is currently in Phase 1 clinical trials to assess its safety and tolerability in healthy subjects.[2] A Phase 2 study in psoriasis patients is planned to begin in late 2025.
Mechanism of Action: A Novel Approach
This compound's mechanism of action offers a distinct therapeutic strategy compared to the established biologics targeting the IL-17 and IL-23 pathways. While IL-17 and IL-23 inhibitors effectively neutralize key cytokines involved in the inflammatory cascade, this compound targets an earlier step: the recruitment of the very cells that produce these cytokines.
Preclinical Efficacy
This compound has demonstrated significant efficacy in preclinical mouse models of psoriasis, including the Aldara (imiquimod)-induced and IL-23-induced skin inflammation models.[2][4] In these studies, oral administration of this compound led to a dose-dependent reduction in ear thickness and a decrease in the infiltration of CCR6-positive immune cells into the inflamed skin.[4] Notably, its efficacy was reported to be comparable to that of IL-17 and IL-23 inhibitors in these models.[2][5]
Comparative Preclinical Data in Psoriasis Mouse Models
| Compound | Target | Model | Key Efficacy Readout | Reference |
| This compound | CCR6 Antagonist | Aldara-induced | Dose-dependent reduction in ear thickness and CCR6+ T-cell infiltration.[4] | [4] |
| This compound | CCR6 Antagonist | IL-23-induced | Superior to anti-IL-17A antibody in reducing ear swelling.[4] | [4] |
| Ixekizumab | IL-17A Inhibitor | IL-17A-induced KC secretion | Potently blocks IL-17A-induced chemokine secretion. | |
| Guselkumab | IL-23p19 Inhibitor | IL-23-induced ear swelling | More effective than ustekinumab and tildrakizumab at reducing IL-17, IL-22, and keratinocyte gene expression. | [6] |
| Risankizumab | IL-23p19 Inhibitor | IL-23-induced ear swelling | More effective than ustekinumab and tildrakizumab at reducing IL-17, IL-22, and keratinocyte gene expression.[6] | [6] |
In Vitro Pharmacology
This compound has been shown to be a potent and selective antagonist of human CCR6 in various in vitro assays.
| Assay | Parameter | This compound |
| Calcium Flux | IC50 | 63 nM |
| β-Arrestin Recruitment | IC50 | 30 nM |
Clinical Performance of Alternatives
The established IL-17 and IL-23 inhibitors have demonstrated high levels of efficacy in Phase 3 clinical trials for moderate-to-severe plaque psoriasis, as measured by the Psoriasis Area and Severity Index (PASI).
Clinical Efficacy of IL-17 and IL-23 Inhibitors (PASI 90 Response at Week 12/16)
| Drug | Target | PASI 90 Response Rate | Reference |
| Secukinumab (Cosentyx®) | IL-17A | ~70% | [7] |
| Ixekizumab (Taltz®) | IL-17A | ~71-89% | [8][9] |
| Brodalumab (Siliq®) | IL-17RA | ~69% | |
| Guselkumab (Tremfya®) | IL-23p19 | ~70-73% | [10][11] |
| Risankizumab (Skyrizi®) | IL-23p19 | ~73% | [12][13] |
| Tildrakizumab (Ilumya®) | IL-23p19 | ~37% |
Other CCR6 Antagonists in Development
Besides this compound, other small molecule CCR6 antagonists have been investigated preclinically. For instance, CCX2553, developed by ChemoCentryx, also showed efficacy in murine models of psoriasis by reducing skin inflammation and the number of IL-17-secreting T cells.[14] However, to date, no CCR6 antagonist has been approved for clinical use, positioning this compound as a potentially first-in-class oral therapy for psoriasis and other autoimmune diseases.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Aldara (Imiquimod)-Induced Psoriasis Mouse Model
This is a widely used model that recapitulates many features of human psoriasis.
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of mice for a period of 5 to 8 consecutive days. The development of psoriatic-like skin lesions, characterized by erythema, scaling, and thickening, is monitored daily. Ear thickness is a key quantitative measure of inflammation.
IL-23-Induced Psoriasis Mouse Model
This model focuses on the central role of the IL-23/IL-17 axis in psoriasis.
Recombinant mouse IL-23 is injected intradermally into the ear pinna of mice, typically daily for 4-5 days. This induces a localized inflammatory response characterized by ear swelling, which serves as the primary efficacy readout.
In Vitro Functional Assays
-
Calcium Flux Assay: This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon agonist (CCL20) binding to CCR6. Cells expressing CCR6 are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured before and after the addition of CCL20 in the presence or absence of the test compound.
-
β-Arrestin Recruitment Assay: This assay determines if a compound blocks the recruitment of β-arrestin to the activated CCR6 receptor, a key step in receptor desensitization and signaling. Typically, this is measured using a technology like enzyme fragment complementation, where the receptor and β-arrestin are tagged with enzyme fragments that form a functional enzyme upon their interaction, generating a detectable signal.
-
Chemotaxis Assay: This assay directly assesses the ability of a compound to block the migration of CCR6-expressing cells towards a CCL20 gradient. Cells are placed in the upper chamber of a transwell plate, and CCL20 is placed in the lower chamber. The number of cells that migrate to the lower chamber in the presence or absence of the test compound is quantified.
Conclusion
This compound presents a promising and novel oral therapeutic approach for psoriasis and potentially other autoimmune diseases by targeting the migration of pathogenic Th17 cells. Its preclinical efficacy in established animal models is comparable to that of approved biologics that target downstream cytokines. As a small molecule, it offers the potential for oral administration, which would be a significant advantage over the injectable biologics. The ongoing and planned clinical trials will be crucial in determining its safety, tolerability, and clinical efficacy in patients. For researchers and drug developers, this compound represents an important compound to monitor as it progresses through clinical development, with the potential to become a first-in-class treatment.
References
- 1. CCR6 as a possible therapeutic target in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CCL20 and CCR6 axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guselkumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of guselkumab, an anti-interleukin-23 monoclonal antibody, compared with adalimumab for the treatment of patients with moderate to severe psoriasis with randomized withdrawal and retreatment: Results from the phase III, double-blind, placebo- and active comparator-controlled VOYAGE 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.abbvie.com [news.abbvie.com]
- 13. hcplive.com [hcplive.com]
- 14. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Novel Compound IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of a Novel Research Chemical.
The compound IDOR-1117-2520 is a potent and selective antagonist of the CCR6 receptor, currently undergoing Phase 1 clinical studies for its potential in treating autoimmune diseases.[1][2] As a novel chemical, comprehensive data on its long-term hazards and specific disposal protocols are not yet fully established. Therefore, it is imperative to treat this compound as a particularly hazardous substance and to follow stringent safety and disposal procedures.[3]
Core Principles for Handling Novel Chemicals
When working with novel compounds like this compound, where complete hazard information is unavailable, the primary principle is to assume the substance is hazardous.[3] All laboratory personnel must be informed of the potential risks, and appropriate handling procedures should be clearly communicated by the principal investigator.[3]
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment is the first line of defense against exposure. When handling this compound, the following PPE and engineering controls are mandatory:
| Item | Specification |
| Gloves | Chemically resistant gloves appropriate for the solvent used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Ventilation | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] |
Spill Management
In the event of a spill, it should be treated as a major incident.[4] The area should be evacuated, and personnel should don appropriate PPE before cleanup. The spilled material should be absorbed with an inert material and collected in a sealed container for hazardous waste disposal.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on best practices for the disposal of novel research chemicals.[5][6]
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) and liquid waste (e.g., solutions containing this compound) must be segregated into designated hazardous waste containers.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." The date of waste accumulation should also be recorded.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, chemically compatible container.
-
Do not mix with incompatible wastes.
-
Store liquid waste in secondary containment to prevent spills.[5]
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, sealed container.
-
-
Empty Container Disposal:
-
Thoroughly empty any container that held this compound.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[5]
-
Given the unknown toxicity of this compound, it is prudent to collect the first three rinses as hazardous waste.[5]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of hazardous chemicals down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Idorsia | Media release [idorsia.com]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. twu.edu [twu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guidance for IDOR-1117-2520
Prudent handling of IDOR-1117-2520, a potent and selective CCR6 antagonist developed for autoimmune disease research, is critical to ensure the safety of laboratory personnel. As a novel investigational compound, detailed toxicological data may not be fully available. Therefore, it is imperative to treat this compound as a potent pharmaceutical compound and adhere to stringent safety protocols designed to minimize exposure. The following guidelines provide essential information on personal protective equipment (PPE), safe handling procedures, and disposal.
A thorough risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential hazards.[1][2][3][4] This involves evaluating the specific procedures to be performed, the quantities of the substance being handled, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical measure to prevent direct contact and inhalation. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders requires the highest level of respiratory protection.[5] Double-gloving provides an additional barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).[6] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[5] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses or goggles.- Appropriate chemical-resistant gloves. | To prevent skin and eye contact during the administration of the compound in solution. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
Engineering and Administrative Controls
Engineering controls should always be the primary method for exposure control.[7]
-
Containment: All procedures involving solid this compound or concentrated solutions should be performed within a certified chemical fume hood, glove box, or other suitable containment device. For highly potent compounds, containment must be provided during all laboratory procedures.[8]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.
-
Access Control: Restrict access to areas where this compound is being actively handled to authorized personnel only.[7]
-
Training: All personnel must be trained on the potential hazards, safe handling procedures, and emergency protocols for potent compounds.[9]
Standard Operating Procedures (SOPs)
Detailed SOPs for handling, storage, and disposal of this compound are essential for maintaining a safe laboratory environment.[2]
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Minimize the generation of dust and aerosols.
-
Use wet cleaning methods for any spills to avoid dispersing powder.
Storage:
-
Store this compound in a well-ventilated, designated, and clearly labeled area.
-
Keep containers tightly sealed when not in use.
Disposal:
-
All waste materials contaminated with this compound, including disposable PPE, pipette tips, and empty vials, must be collected in a designated, sealed, and labeled hazardous waste container.
-
Dispose of hazardous waste through a certified waste disposal service in accordance with local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Procedural Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.
References
- 1. acs.org [acs.org]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. trimaco.com [trimaco.com]
- 7. pharmtech.com [pharmtech.com]
- 8. agnopharma.com [agnopharma.com]
- 9. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
